Dehydroadynerigenin glucosyldigitaloside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19?,20+,22-,23-,25-,26+,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJZNLQMTRZTJF-WPBYJKQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(C(=CC[C@]56[C@]4(O6)CCC3C2)C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dehydroadynerigenin Glucosyl-digitaloside: A Comprehensive Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside with significant potential in pharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical structure, biological activity, and relevant experimental protocols.
Chemical Structure and Properties
This compound (CAS No. 144223-70-1) is a complex steroid derivative. Its chemical formula is C36H52O13, with a molecular weight of approximately 692.79 g/mol .
Chemical Structure:
The structure of this compound is characterized by a steroid nucleus linked to a diglucosyl moiety. The aglycone portion, Dehydroadynerigenin, is a cardenolide. The complete chemical structure can be represented by the following SMILES notation:
C[C@@]12[C@]3(CC=C2C4=CC(OC4)=O)[C@]5(--INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@H]8O)CO)--INVALID-LINK--O7)OC)O)CC6)([H])CC5)C)([H])CC1)O3
A 2D representation of this structure is crucial for understanding its stereochemistry and functional groups.
(A 2D chemical structure diagram would be generated here based on the SMILES string if a chemical drawing tool were available within the current environment.)
Physicochemical and Spectroscopic Data Summary:
| Property | Typical Value/Characteristic |
| Appearance | White or off-white crystalline solid |
| Solubility | Generally soluble in methanol, ethanol (B145695), and DMSO; poorly soluble in water. |
| UV-Vis Spectroscopy | Characteristic absorbance maxima related to the lactone ring and other chromophores. |
| Infrared Spectroscopy | Peaks corresponding to hydroxyl, carbonyl (lactone), and C-O ether linkages. |
| Nuclear Magnetic Resonance | Complex proton and carbon spectra indicative of the steroidal and sugar moieties. |
| Mass Spectrometry | Provides accurate molecular weight and fragmentation patterns for structural elucidation. |
Mechanism of Action and Biological Activity
This compound is classified as a cardiac glycoside. The primary mechanism of action for this class of compounds is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump located in the cell membrane of myocytes.[1]
Signaling Pathway of Na+/K+-ATPase Inhibition:
The inhibition of the Na+/K+-ATPase pump by cardiac glycosides initiates a cascade of events leading to an increase in intracellular calcium concentration, which in turn enhances myocardial contractility.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.
Biological Activity Data (Reference Compounds):
While specific IC50 values for this compound are not currently published, data for well-characterized cardiac glycosides provide a benchmark for its potential potency.
| Compound | Target | Assay System | IC50 Value |
| Digoxin | Na+/K+-ATPase | MDA-MB-231 cells | ~164 nM |
| Digoxin | Na+/K+-ATPase | A549 cells | 40 nM |
| Ouabain (B1677812) | Na+/K+-ATPase | MDA-MB-231 cells | 89 nM |
| Ouabain | Na+/K+-ATPase | A549 cells | 17 nM |
Data sourced from a study on related cardiac glycosides and their effect on cancer cell lines.[1]
Experimental Protocols
The following sections detail generalized experimental procedures relevant to the study of this compound. These protocols are intended as a starting point and may require optimization for specific research objectives.
Isolation of Cardiac Glycosides from Nerium indicum
This compound can be isolated from the leaves of Nerium indicum (also known as Nerium oleander).
Experimental Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction:
-
Air-dry and powder the leaves of Nerium indicum.
-
Macerate the powdered plant material in 70% ethanol at room temperature for 24-48 hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is subjected to solvent-solvent partitioning. A common system is a chloroform-methanol-water mixture to separate compounds based on polarity.
-
The fraction enriched with cardiac glycosides is then subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed with a gradient of increasing polarity, for example, using a mixture of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Na+/K+-ATPase Inhibition Assay
This assay is designed to quantify the inhibitory activity of this compound on the Na+/K+-ATPase enzyme.
Methodology:
-
Enzyme Preparation:
-
Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., porcine or canine kidney cortex).
-
-
Assay Procedure:
-
The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme.
-
The reaction is typically carried out in a buffer containing NaCl, KCl, MgCl2, and ATP.
-
Two sets of reactions are prepared: one with and one without ouabain (a specific Na+/K+-ATPase inhibitor) to determine the ouabain-sensitive ATPase activity.
-
Test compound (this compound) is added at various concentrations to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped, and the amount of released Pi is quantified using a colorimetric method (e.g., Malachite green assay).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control (ouabain-sensitive activity).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising molecule for further investigation in the field of cardiovascular research and potentially other therapeutic areas. This guide provides a foundational understanding of its chemical nature, mechanism of action, and essential experimental protocols. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
Unveiling the Botanical Origins of Dehydroadynerigenin glucosyldigitaloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a complex cardiac glycoside, a class of naturally occurring compounds known for their significant effects on heart tissue. While its presence is noted in chemical databases, detailed information regarding its natural sources, quantification, and isolation is not widely disseminated. This technical guide synthesizes the available information and provides a likely framework for its sourcing and extraction, primarily aimed at facilitating further research and development.
Based on the analysis of its constituent parts—the aglycone Dehydroadynerigenin and the glycosidic chain—and the known distribution of similar cardiac glycosides, the primary plant sources for this compound are likely to be found within the Apocynaceae family, particularly in the genus Nerium. Specifically, the presence of a closely related compound, Dehydroadynerigenin β-neritrioside, has been confirmed in Nerium oleander[]. This suggests that Nerium oleander is a prime candidate for the isolation of this compound. While some commercial suppliers suggest a link to the Digitalis genus, specific scientific literature to support this is currently scarce[2].
Quantitative Data on Related Cardenolides
| Plant Species | Part | Major Cardiac Glycosides | Concentration (% of dry weight or specific unit) | Reference |
| Strophanthus kombe | Seeds | K-strophanthoside, Cymarin | 8-10% (total cardiac glycosides) | [3][4] |
| Strophanthus hispidus | Seeds | K-strophanthoside | 8-10% (total cardiac glycosides) | [3][4] |
| Nerium oleander | Leaves | Oleandrin | Varies; can be a major component | [5][6] |
Experimental Protocols: A Proposed Methodology for Isolation
The following is a generalized protocol for the extraction and isolation of cardenolide glycosides from plant material, adapted from established methods for similar compounds from the Apocynaceae family. This protocol can serve as a foundational methodology for the targeted isolation of this compound.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves or other relevant aerial parts of the candidate plant species (e.g., Nerium oleander).
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent system. A common approach involves an initial defatting step with a nonpolar solvent like hexane, followed by extraction with a more polar solvent such as methanol (B129727) or a methanol-chloroform mixture[7].
-
Perform the extraction exhaustively over several days with periodic agitation.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Subject the crude extract to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and successively less polar organic solvents (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Cardiac glycosides are expected to be concentrated in the more polar fractions (e.g., ethyl acetate and n-butanol).
4. Chromatographic Purification:
-
Employ a series of chromatographic techniques to isolate the target compound from the enriched fraction.
-
Column Chromatography: Utilize silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).
-
Preparative High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a water/acetonitrile or water/methanol gradient for final purification.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry.
-
Visualizing the Isolation Workflow
The following diagram illustrates the general experimental workflow for the isolation of this compound from a plant source.
Signaling Pathways and Logical Relationships
Cardiac glycosides, as a class, exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump in cell membranes. This action leads to a cascade of events, particularly in cardiac myocytes, resulting in increased intracellular calcium concentration and consequently, enhanced cardiac contractility.
Conclusion
While direct and extensive literature on the natural sources of this compound is limited, a deductive approach based on the known phytochemistry of the Apocynaceae family strongly points towards genera such as Nerium as probable sources. The provided experimental framework offers a robust starting point for researchers aiming to isolate and further investigate this compound. Future phytochemical screening of a wider range of species within the Apocynaceae, coupled with advanced analytical techniques, will be crucial in definitively identifying and quantifying the natural reservoirs of this compound.
References
- 2. This compound | 144223-70-1 | OD44163 [biosynth.com]
- 3. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]
- 7. [Separation and identifying features of the cardiac aglycones and glycosides of Nerium oleander L. flowers by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Dehydroadynerigenin Glucosyl-Digitaloside: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of dehydroadynerigenin glucosyldigitaloside, a cardenolide of significant interest in plant biochemistry and pharmacology. This document details the enzymatic steps, intermediate compounds, and relevant quantitative data, alongside detailed experimental protocols for the study of this pathway.
Introduction to Dehydroadynerigenin Glucosyl-Digitaloside Biosynthesis
This compound belongs to the cardenolide family of cardiac glycosides, which are plant-derived secondary metabolites known for their potent effects on the heart. The biosynthesis of these complex molecules is a multi-step process that begins with the ubiquitous precursor, cholesterol. The pathway can be broadly divided into three main stages: the formation of the pregnane (B1235032) backbone, the modification of the steroid nucleus to form the aglycone (dehydroadynerigenin), and the subsequent glycosylation to yield the final product. This guide will systematically explore each of these stages.
The Biosynthetic Pathway
The biosynthesis of this compound is a complex enzymatic cascade. The proposed pathway, based on current scientific understanding, is outlined below.
Formation of the Pregnane Backbone from Cholesterol
The journey from cholesterol to the cardenolide core begins with its conversion to pregnenolone. This initial and rate-limiting step is catalyzed by a cytochrome P450 enzyme. Pregnenolone then undergoes a two-step conversion to progesterone (B1679170), a critical intermediate in the pathway.
-
Step 1: Cholesterol to Pregnenolone: The side chain of cholesterol is cleaved by a cytochrome P450 enzyme to yield pregnenolone. Recent studies have identified enzymes from the CYP87A family as being responsible for this crucial step in cardenolide-producing plants.[1]
-
Step 2: Pregnenolone to Progesterone: Pregnenolone is converted to progesterone by the sequential action of two enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ5-Δ4-ketosteroid isomerase.[2]
Conversion of Progesterone to the Dehydroadynerigenin Aglycone
Progesterone undergoes a series of reductions, hydroxylations, and the formation of the characteristic butenolide ring to form the dehydroadynerigenin aglycone.
-
Step 3: Progesterone to 5β-Pregnane-3,20-dione: Progesterone is stereospecifically reduced by progesterone 5β-reductase (P5βR) to form 5β-pregnane-3,20-dione.[2][3][4][5] This step is crucial for establishing the cis-fusion of the A and B rings of the steroid nucleus, a characteristic feature of cardenolides.
-
Further Modifications: The subsequent steps leading to the formation of the dehydroadynerigenin aglycone are not fully elucidated but are proposed to involve a series of hydroxylation, oxidation, and dehydrogenation reactions to modify the steroid C and D rings, as well as the formation of the α,β-unsaturated γ-lactone (butenolide) ring at the C-17 position. The butenolide ring is a key feature of all cardenolides.[6][7][8]
Glycosylation of the Dehydroadynerigenin Aglycone
The final stage in the biosynthesis of this compound is the sequential addition of sugar moieties to the 3β-hydroxyl group of the dehydroadynerigenin aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs).
-
Step 4: Glucosylation of Dehydroadynerigenin: A UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to the 3β-hydroxyl group of dehydroadynerigenin, forming dehydroadynerigenin-3-O-β-D-glucoside.
-
Step 5: Addition of Digitalose (B1209599): A second UGT, likely a UDP-digitalosyltransferase, transfers a digitalose moiety to the glucose residue of dehydroadynerigenin-3-O-β-D-glucoside to form the final product, this compound. While specific UGTs for this exact reaction have not been definitively identified, studies on related cardenolides have characterized UGTs capable of glycosylating cardenolide aglycones.[9][10][11]
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, data from related cardenolides in Digitalis lanata provide valuable insights.
| Parameter | Value | Plant/Tissue | Reference |
| Metabolite Concentrations | |||
| Free Sterols | 0.335 µmol/g FW | Digitalis lanata leaves | [12] |
| Cardenolides (total) | 1.82 µmol/g FW | Digitalis lanata leaves | [12] |
| Lanatoside C | up to 316 µg/g DW (elicited) | Digitalis lanata shoots | [13] |
| Enzyme Kinetics | |||
| Progesterone 5β-reductase (P5βR) | K_m for progesterone: ~6 µM | Digitalis purpurea leaves | [4] |
| UDP-glycosyltransferase (UGT73C44) | K_m for digitoxigenin: 7.0 µM | Erysimum cheiranthoides | [9] |
| UDP-glycosyltransferase (UGT73C44) | K_m for UDP-glucose: 210 µM | Erysimum cheiranthoides | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Quantification of Cardenolides by HPLC-MS/MS
Objective: To extract and quantify this compound and other cardenolides from plant tissue.
Protocol:
-
Sample Preparation: Freeze-dry plant material and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered tissue with a suitable solvent, such as 70% methanol (B129727) or an acetonitrile (B52724)/water mixture, using sonication or overnight shaking at room temperature.
-
Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds. Elute the cardenolides with methanol.
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Quantification: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and internal standards should be determined. A standard curve with a purified standard of the target compound is required for absolute quantification.
-
Progesterone 5β-Reductase (P5βR) Enzyme Assay
Objective: To measure the activity of P5βR in converting progesterone to 5β-pregnane-3,20-dione.
Protocol:
-
Enzyme Extraction: Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors). Centrifuge to remove cell debris and use the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture containing the plant extract, progesterone (substrate), and NADPH (cofactor) in a suitable buffer (e.g., Tris-HCl pH 8.0).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex and centrifuge to separate the phases. Collect the organic phase containing the product.
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent. Analyze the product formation using gas chromatography-mass spectrometry (GC-MS) or HPLC. Quantification can be achieved by comparing the peak area of the product with a standard curve of 5β-pregnane-3,20-dione.
UDP-Glycosyltransferase (UGT) Activity Assay
Objective: To measure the activity of UGTs in glycosylating the dehydroadynerigenin aglycone.
Protocol:
-
Enzyme Source: Use a recombinant UGT expressed in a heterologous system (e.g., E. coli or yeast) or a partially purified protein extract from the plant.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the aglycone substrate (dehydroadynerigenin), and the activated sugar donor (UDP-glucose or UDP-digitalose) in a suitable buffer (e.g., Tris-HCl pH 7.5).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.
-
Analysis: The formation of the glycosylated product can be monitored using several methods:
-
HPLC-MS/MS: This method can directly detect and quantify the formation of the glycosylated product.
-
Coupled Enzyme Assays: Commercially available kits can measure the release of UDP, which is a byproduct of the glycosyltransferase reaction. These assays couple the production of UDP to a detectable signal, such as light (luminescence) or color.[14][15][16]
-
Structural Elucidation by NMR Spectroscopy
Objective: To determine the chemical structure of isolated cardenolide glycosides.
Protocol:
-
Sample Preparation: Purify the compound of interest to a high degree using chromatographic techniques (e.g., HPLC). Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
NMR Experiments: Acquire a series of 1D and 2D NMR spectra:
-
1D NMR: ¹H and ¹³C spectra provide initial information on the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the identification of sugar residues and the steroid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity between sugar units and the linkage to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and the conformation of the molecule.
-
-
-
Data Analysis: The collective data from these experiments allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the structure of the cardenolide glycoside.[17][18][19][20][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound is a complex and fascinating pathway that is gradually being unraveled. While the early steps involving the conversion of cholesterol to progesterone are well-established, the later stages of aglycone modification and the specific glycosyltransferases involved remain areas of active research. The protocols and data presented in this guide provide a solid foundation for researchers aiming to further elucidate this pathway, with potential applications in metabolic engineering and the development of novel pharmaceuticals.
References
- 1. Tracking down the formation of cardenolides in plants [mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure of progesterone 5beta-reductase from Digitalis lanata defines a novel class of short chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digitalis purpurea P5 beta R2, encoding steroid 5 beta-reductase, is a novel defense-related gene involved in cardenolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant progesterone 5beta-reductase is not homologous to the animal enzyme. Molecular evolutionary characterization of P5betaR from Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of UDP-dependent glycosyltransferases in the wallflower cardenolide biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of UDP-dependent glycosyltransferases in the wallflower cardenolide biosynthesis pathway | Semantic Scholar [semanticscholar.org]
- 12. Cardenolide and Neutral Lipid Biosynthesis from Malonate in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]
- 16. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 17. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An NMR study of new cardiac glycoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 21. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Physical and chemical properties of Dehydroadynerigenin glucosyldigitaloside
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the physical and chemical properties, and the established mechanism of action of the cardiac glycoside, Dehydroadynerigenin glucosyldigitaloside.
Core Chemical and Physical Properties
This compound, a naturally occurring cardiac glycoside, can be isolated from Nerium indicum, also known as Nerium oleander. Its core function revolves around the inhibition of the Na+/K+-ATPase enzyme, a critical component in cellular ion homeostasis. This inhibitory action leads to a cascade of events culminating in increased intracellular calcium concentrations, which is of significant interest in cardiovascular research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144223-70-1 | [1][2] |
| Molecular Formula | C36H52O13 | [2] |
| Molecular Weight | 692.799 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Predicted Density | 1.42 g/cm³ | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary pharmacological target of this compound is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The inhibition of this pump by cardiac glycosides is a well-documented mechanism.
The binding of this compound to the Na+/K+-ATPase leads to a disruption of its pumping function. This results in an increase in the intracellular sodium ion concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and consequently, an increase in the intracellular calcium concentration. This rise in cytoplasmic calcium is the fundamental mechanism behind the cardiotonic effects of cardiac glycosides.
Experimental Protocols
Isolation and Purification of Cardiac Glycosides from Nerium Species (General Protocol)
While a specific protocol for this compound is not available, the following general methodology for the extraction of cardiac glycosides from Nerium leaves can be adapted.
Methodology:
-
Plant Material Preparation: Collect fresh leaves of Nerium indicum, wash, and dry them in the shade. Pulverize the dried leaves into a fine powder.
-
Extraction: Perform a continuous hot percolation using a Soxhlet apparatus with a suitable solvent, such as 70% ethanol.
-
Concentration: Concentrate the resulting extract using a rotary vacuum evaporator to remove the solvent.
-
Purification: The crude extract can be subjected to various chromatographic techniques for purification. This may involve column chromatography over silica (B1680970) gel, followed by thin-layer chromatography (TLC) for the separation and isolation of individual glycosides. The choice of solvent systems for chromatography needs to be optimized empirically.
In Vitro Na+/K+-ATPase Inhibition Assay
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NaCl, KCl, and MgCl2)
-
ATP solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Ouabain)
-
Malachite Green reagent (for phosphate detection)
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the Na+/K+-ATPase enzyme solution.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of Pi liberated is directly proportional to the enzyme's activity. The inhibitory effect of this compound is determined by comparing the enzyme activity in the presence of the compound to the control.
Measurement of Intracellular Calcium Concentration
Fluorescent calcium indicators, such as Fura-2 AM, are commonly used to measure changes in intracellular calcium levels.
Materials:
-
Adherent cells cultured on coverslips or in a 96-well plate
-
Fura-2 AM stock solution (in DMSO)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
This compound solution
-
Fluorescence microscope or plate reader capable of ratiometric measurements
Procedure:
-
Cell Loading: Incubate the cells with Fura-2 AM in the physiological salt solution to allow the dye to enter the cells and be cleaved by intracellular esterases.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence measurements by exciting the cells at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission (e.g., at 510 nm).
-
Stimulation: Add the this compound solution to the cells.
-
Post-Stimulation Measurement: Continuously record the fluorescence changes at both excitation wavelengths.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. An increase in this ratio corresponds to an increase in the intracellular calcium concentration.
Spectral Data
Specific ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not currently available in the public domain. Researchers are encouraged to perform these analyses for structural confirmation and characterization.
Conclusion
This compound presents a valuable tool for research into the mechanisms of cardiac glycoside action and their potential therapeutic applications. While foundational knowledge of its mechanism of action exists, further research is required to fully elucidate its physicochemical properties and detailed biological activity. The experimental protocols outlined in this guide provide a starting point for researchers to explore the properties and effects of this compound.
References
An In-depth Technical Guide to the Discovery and Isolation of Dehydroadynerigenin Glycosides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Dehydroadynerigenin glucosyldigitaloside" is not widely documented under this specific name in scientific literature. This guide focuses on a closely related and documented cardiac glycoside, Dehydroadynerigenin β-neritrioside , isolated from Nerium oleander. It is presumed that this is either the same compound or a structurally similar analogue of interest.
Introduction: A Historical Perspective on Cardiac Glycosides from Nerium oleander
The plant Nerium oleander, commonly known as oleander, has a long history in traditional medicine, recognized for both its therapeutic and toxic properties. All parts of the plant are rich in a variety of cardiac glycosides, which are a class of naturally occurring steroid derivatives that exert profound effects on heart muscle. These compounds have been a subject of scientific inquiry for over a century due to their potent biological activities.
The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in stronger and more forceful heart contractions. This cardiotonic effect has made them valuable in the treatment of heart failure and certain cardiac arrhythmias.
Among the myriad of cardiac glycosides isolated from Nerium oleander, dehydroadynerigenin derivatives represent a specific structural class. While the exact discovery and isolation history of "this compound" is not clearly documented, the isolation of related compounds such as Dehydroadynerigenin β-neritrioside has been reported. This guide provides a comprehensive overview of the isolation and characterization of such compounds, based on established methodologies for cardiac glycoside research.
Physicochemical and Pharmacological Properties
The following table summarizes the known quantitative data for Dehydroadynerigenin β-neritrioside.
| Property | Value | Source |
| Molecular Formula | C42H62O17 | [1][2] |
| Molecular Weight | 838.95 g/mol | [1][2] |
| CAS Number | 143212-60-6 | [2][3][] |
| Purity | >95% (Commercially available standard) | [1][] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695), Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297) | [1][2] |
| Predicted Density | 1.46±0.1 g/cm3 | [3] |
| Predicted pKa | 12.86±0.70 | [3] |
Experimental Protocols: Isolation and Purification
The following is a representative experimental protocol for the isolation and purification of dehydroadynerigenin glycosides from Nerium oleander leaves, synthesized from various established methods for cardiac glycoside extraction.
Plant Material Collection and Preparation
-
Fresh leaves of Nerium oleander are collected.
-
The leaves are washed thoroughly with water to remove any dust and foreign matter.
-
The cleaned leaves are air-dried in the shade at room temperature for 10-14 days until they are brittle.
-
The dried leaves are then ground into a coarse powder using a mechanical grinder.
Extraction of Crude Cardiac Glycosides
-
The powdered plant material (e.g., 500 g) is first defatted by maceration or Soxhlet extraction with a non-polar solvent like n-hexane for 24 hours. This step removes lipids and other non-polar compounds.
-
The defatted plant material is then air-dried to remove the residual hexane.
-
The defatted powder is subsequently extracted with a polar solvent mixture, typically 70-80% aqueous ethanol or a chloroform:methanol mixture (e.g., 2:1 v/v), by maceration or Soxhlet extraction for 48-72 hours.
-
The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated crude extract.
Purification of Cardiac Glycosides
-
Liquid-Liquid Partitioning:
-
The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Cardiac glycosides are typically found in the chloroform and ethyl acetate fractions.
-
-
Column Chromatography:
-
The chloroform or ethyl acetate fraction, which is rich in cardiac glycosides, is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
TLC is performed on silica gel plates.
-
A suitable developing solvent system, such as chloroform:methanol (9:1 v/v) or ethyl acetate:methanol:water in various ratios, is used.
-
The spots are visualized by spraying with a suitable reagent, such as Liebermann-Burchard reagent or antimony trichloride (B1173362) reagent, followed by heating. Cardiac glycosides typically produce characteristic colors.
-
-
Preparative TLC or HPLC:
-
Fractions containing the compound of interest are pooled and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water to yield the pure compound.
-
Structure Elucidation
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D-NMR): To establish the connectivity of atoms and the stereochemistry of the molecule.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation and purification of dehydroadynerigenin glycosides.
Signaling Pathway of Cardiac Glycoside Action
Caption: Mechanism of action of cardiac glycosides via inhibition of the Na+/K+-ATPase pump.
References
Spectroscopic Data for Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview
Despite a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic data (NMR and MS) for Dehydroadynerigenin glucosyldigitaloside could not be located. This indicates that while the compound may be known, its complete spectral characterization has either not been published or is not readily accessible in public domains.
Cardiac glycosides, the class of compounds to which this compound belongs, are known for their structural complexity. The elucidation of their specific structures requires detailed spectroscopic analysis, primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Typically, such data is published in specialized chemical or pharmacognosy journals following the isolation and characterization of the compound from a natural source, such as plants of the Nerium or Thevetia genera.
For researchers and drug development professionals, the absence of this foundational data presents a significant challenge in definitively identifying the compound, synthesizing it, or studying its biological activity and mechanism of action.
General Methodologies for Spectroscopic Analysis of Cardiac Glycosides
While specific data for this compound is unavailable, the following sections outline the general experimental protocols and data presentation formats that would be expected in a technical guide for a cardiac glycoside.
Experimental Protocols
The characterization of a cardiac glycoside like this compound would typically involve the following experimental steps:
1. Isolation and Purification:
-
Extraction: The plant material (e.g., leaves, seeds) is typically dried, powdered, and extracted with a suitable solvent such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their solubility.
-
Chromatography: The fraction containing the cardiac glycosides is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and often High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
2. Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Analysis: The instrument provides a mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.), which allows for the determination of the molecular weight and formula. Tandem MS (MS/MS) experiments are performed to fragment the molecule, providing information about the structure of the aglycone core and the sequence of the sugar moieties.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire a suite of spectra.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Spectra Acquired:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and chemical environment of carbon atoms.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between protons and carbons, and thus deduce the complete structure of the molecule, including the stereochemistry.
-
Data Presentation
The quantitative spectroscopic data would be presented in structured tables for clarity and ease of comparison.
Table 1: Hypothetical ¹H NMR Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| ... | ... | ... | ... |
| 1' (Glc) | ... | d | ... |
| 1'' (Dig) | ... | d | ... |
δH: Chemical shift in parts per million; Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet; J: Coupling constant in Hertz; Glc: Glucose; Dig: Digitalose.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Position | δC (ppm) |
| 1 | ... |
| 2 | ... |
| ... | ... |
| 1' (Glc) | ... |
| 1'' (Dig) | ... |
δC: Chemical shift in parts per million.
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z | Formula |
| [M+Na]⁺ | ... | ... | CₓHᵧO₂Na |
m/z: mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The logical flow of experiments for the structural elucidation of a novel natural product like this compound is depicted below.
Dehydroadynerigenin glucosyldigitaloside CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds. It is found in plants of the Nerium genus, most notably Nerium indicum (also known as Nerium oleander). Cardiac glycosides have a long history of medicinal use, primarily in the treatment of heart conditions, but they are also gaining attention for their potential in other therapeutic areas, including oncology. This document provides a technical guide to the core physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound and its chemical class.
Physicochemical Properties
A clear identification of a chemical compound is fundamental for research and development. The Chemical Abstracts Service (CAS) number and molecular formula provide unique identifiers for this compound.
| Property | Value |
| CAS Number | 144223-70-1 |
| Molecular Formula | C36H52O13 |
| Molecular Weight | 692.79 g/mol |
Biological Activity and Mechanism of Action
As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes. This inhibition leads to a cascade of events within the cell.
The disruption of the sodium gradient affects the function of the Na+/Ca2+ exchanger, leading to an increase in the intracellular concentration of calcium ions. In cardiac muscle cells, this elevated calcium level enhances the force of contraction, which is the basis for the use of cardiac glycosides in treating heart failure.
Beyond its effects on cardiac tissue, the modulation of Na+/K+-ATPase activity by cardiac glycosides has been shown to influence several key signaling pathways, making them of interest for their potential anti-cancer properties.
Signaling Pathways Modulated by Cardiac Glycosides
The interaction of cardiac glycosides with the Na+/K+-ATPase can trigger various downstream signaling cascades. While specific pathways modulated by this compound have not been extensively studied, the general mechanisms for this class of compounds are understood to involve:
-
Src/MAPK Pathway: The binding of a cardiac glycoside to the Na+/K+-ATPase can activate the Src kinase, a non-receptor tyrosine kinase. This activation can, in turn, initiate the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cell growth, differentiation, and survival.
-
PI3K/Akt and MAPK/ERK Pathways: The formation of a signaling complex, or "signalosome," involving the Na+/K+-ATPase upon cardiac glycoside binding can influence the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. These pathways are critical in cell proliferation, survival, and apoptosis.
-
NF-κB Signaling: Some cardiac glycosides have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a key regulator of inflammatory responses and cell survival, and its inhibition is a target for anti-cancer therapies.
-
TNF-α Signaling: Cardiac glycosides can interfere with the tumor necrosis factor-alpha (TNF-α) signaling pathway by preventing the recruitment of TNF receptor-associated death domain (TRADD) to the TNF receptor. This can block downstream inflammatory and apoptotic signals.
Quantitative Data
| Compound | Concentration in N. oleander (µg/g) | Notes |
| Oleandrin | 703.9 (in rainy season, leaf) | One of the most abundant and well-studied cardiac glycosides in Nerium. |
| Odoroside H | 244.8 (in winter season, stem) | A known cardenolide glycoside from Nerium. |
| Odoroside A | 231.4 (in summer season, stem) | Another significant cardiac glycoside present in the plant. |
It is important to note that the concentration of these compounds can vary depending on the season and the part of the plant analyzed.
Experimental Protocols
General Protocol for the Extraction and Isolation of Cardiac Glycosides from Nerium indicum
The following is a generalized protocol for the extraction and isolation of cardiac glycosides from Nerium species. The specific purification of this compound would require further chromatographic optimization.
1. Plant Material Preparation:
-
Collect fresh leaves of Nerium indicum.
-
Wash the leaves thoroughly with water to remove any debris.
-
Air-dry the leaves in the shade until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent system. A common choice is a mixture of chloroform (B151607) and methanol (B129727) (e.g., in a 1:1 or 2:1 ratio).
-
Perform the extraction at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
The crude extract can be further fractionated using liquid-liquid partitioning. For instance, it can be dissolved in a methanol-water mixture and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
4. Isolation and Purification:
-
The chloroform or ethyl acetate fraction, which is likely to contain the cardiac glycosides, is subjected to further chromatographic separation.
-
Column chromatography using silica (B1680970) gel is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable mobile phase and visualized with a spray reagent (e.g., Liebermann-Burchard reagent).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the pooled fractions can be achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol.
Conclusion
This compound is a member of the pharmacologically significant class of cardiac glycosides. While detailed biological data for this specific compound is limited, the understanding of the mechanisms of action of related compounds from Nerium indicum provides a strong foundation for future research. The potential for this and other cardiac glycosides to modulate key signaling pathways involved in cell survival and proliferation makes them intriguing candidates for further investigation in drug development, particularly in the field of oncology. The methodologies outlined in this guide provide a starting point for researchers to isolate and study this and other minor cardiac glycosides from their natural sources.
Unveiling the Biological Activities of Dehydroadynerigenin Glucosyl-digitaloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside primarily found in Nerium oleander, is a subject of growing interest within the scientific community for its potential therapeutic applications. Cardiac glycosides, as a class, are well-documented for their cardiotonic effects, stemming from their ability to inhibit the Na+/K+-ATPase pump.[1][2][3][4][5] This inhibition leads to a cascade of intracellular events, ultimately resulting in increased cardiac contractility. Beyond its cardiovascular implications, emerging research points towards the potent anticancer activities of cardiac glycosides, including those derived from Nerium oleander.[1][2][6][7][8][9] These compounds have been shown to induce apoptosis and modulate critical signaling pathways in various cancer cell lines. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, cytotoxic effects, and the experimental protocols utilized for its evaluation. While specific quantitative data for this compound remains limited in publicly available literature, this guide will draw upon the broader knowledge of related cardiac glycosides to present a representative understanding of its potential biological functions.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3][4][5]
Key Steps in the Mechanism:
-
Binding: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.
-
Inhibition: This binding event locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport.
-
Increased Intracellular Sodium: The inhibition of the pump leads to an accumulation of intracellular sodium ions.
-
Calcium Influx: The increased intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and a net increase in intracellular calcium levels.
This fundamental mechanism underlies both the cardiotonic and potential anticancer effects of this compound.
Cardiotonic Effects
Anticancer Activity: A Promising Frontier
Recent research has highlighted the significant anticancer potential of cardiac glycosides.[1][2][6][7][8][9] The inhibition of Na+/K+-ATPase in cancer cells triggers a series of events that can lead to cell death and inhibition of tumor growth.
Induction of Apoptosis
A key anticancer mechanism of cardiac glycosides is the induction of apoptosis, or programmed cell death. The disruption of ion homeostasis caused by Na+/K+-ATPase inhibition is a major stress signal that can activate intrinsic apoptotic pathways. While specific data for this compound is lacking, studies on related compounds like oleandrin (B1683999) show that cardiac glycosides can induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[2][6][7]
Modulation of Signaling Pathways
The Na+/K+-ATPase also functions as a signal transducer. Its inhibition by cardiac glycosides can trigger various downstream signaling cascades that are critical for cancer cell survival and proliferation.
-
Src Kinase Activation: The binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src.
-
MAPK Pathway: Activated Src can, in turn, activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth, differentiation, and apoptosis.[10][11]
-
PI3K/mTOR Pathway: Studies on PBI-05204, an extract of Nerium oleander containing oleandrin, have shown inhibition of the PI3K/mTOR pathway, a critical regulator of cell growth and survival in many cancers.[12][13]
Quantitative Data
As of the latest literature review, specific quantitative data, such as IC50 values for the cytotoxic activity of this compound against various cancer cell lines, are not publicly available. The following table presents representative IC50 values for other cardiac glycosides to provide a contextual understanding of the potential potency.
| Compound | Cell Line | IC50 Value | Reference |
| Oleandrin | PC3 (Prostate Cancer) | Not Specified | [2][6][7] |
| PBI-05204 | Panc-1 (Pancreatic Cancer) | Not Specified | [12][13] |
It is crucial to note that these values are for related compounds and may not be directly extrapolated to this compound. Further research is required to determine its specific cytotoxic profile.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to investigate the biological activity of cardiac glycosides like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan (B1609692) by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Na+/K+-ATPase Inhibition Assay
Objective: To measure the inhibitory effect of the compound on Na+/K+-ATPase activity.
Methodology:
-
Enzyme Preparation: Purified Na+/K+-ATPase enzyme or a membrane fraction rich in the enzyme is prepared.
-
Reaction Mixture: A reaction mixture containing the enzyme, ATP, Mg2+, Na+, and K+ is prepared.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Phosphate (B84403) Measurement: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The inhibitory activity is calculated by comparing the enzyme activity in the presence and absence of the compound. The IC50 value for enzyme inhibition is then determined.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling cascade initiated by this compound.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Conclusion and Future Directions
This compound, as a member of the cardiac glycoside family, holds significant promise for further investigation, particularly in the realm of oncology. Its fundamental mechanism of Na+/K+-ATPase inhibition provides a strong basis for its potential anticancer effects through the induction of apoptosis and modulation of key cellular signaling pathways. However, a notable gap exists in the literature regarding specific quantitative data and detailed experimental validation for this particular compound.
Future research should focus on:
-
Determining the IC50 values of this compound against a panel of human cancer cell lines.
-
Conducting detailed mechanistic studies to elucidate the specific signaling pathways it modulates.
-
Performing in vivo studies to evaluate its antitumor efficacy and safety profile in animal models.
-
Investigating its cardiotonic properties in relevant preclinical models.
By addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogrev.com [phcogrev.com]
- 8. researchgate.net [researchgate.net]
- 9. saludintegral.hn [saludintegral.hn]
- 10. KEGG PATHWAY: map04010 [genome.jp]
- 11. KEGG PATHWAY: hsa04010 [kegg.jp]
- 12. PBI-05204, a supercritical CO2 extract of Nerium oleander, inhibits growth of human pancreatic cancer via targeting the PI3K/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBI-05204, a supercritical CO₂ extract of Nerium oleander, inhibits growth of human pancreatic cancer via targeting the PI3K/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroadynerigenin Glucosyldigitaloside: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds with a long history of therapeutic use and a growing potential in oncology. As a member of this family, its core mechanism of action is the inhibition of the ubiquitous sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump. This fundamental action triggers a cascade of downstream cellular events, culminating in both potent cardiotonic effects and significant anticancer activity. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and relevant experimental methodologies for studying this compound and related cardiac glycosides. While specific quantitative data for this particular glycoside is limited in publicly available literature, this guide extrapolates from the well-established pharmacology of closely related and representative cardiac glycosides to provide a robust framework for its investigation.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. By binding to the extracellular domain of the α-subunit of the pump, cardiac glycosides lock the enzyme in an inactive conformation, preventing the hydrolysis of ATP and the subsequent translocation of ions.[1][[“]][3]
This inhibition leads to a rise in the intracellular Na+ concentration. The increased intracellular sodium alters the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger, causing a reduction in Ca2+ efflux and a subsequent increase in the intracellular Ca2+ concentration. It is this elevation of intracellular calcium that is responsible for the positive inotropic (increased contractility) effects on cardiac muscle.[1][[“]]
Anticancer Implications of Na+/K+-ATPase Inhibition
The disruption of ion homeostasis by this compound has profound effects on cancer cells, which often exhibit altered Na+/K+-ATPase expression and a heightened sensitivity to its inhibition. The anticancer effects are multifaceted and stem from the primary inhibition of the pump, leading to:
-
Induction of Apoptosis: The sustained increase in intracellular Ca2+ can trigger the mitochondrial apoptosis pathway. This involves the release of cytochrome c and the activation of caspases, leading to programmed cell death.[4][5]
-
Cell Cycle Arrest: Cardiac glycosides have been shown to induce cell cycle arrest at various phases, preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: The Na+/K+-ATPase also functions as a signal transducer. Its inhibition can modulate various signaling pathways critical for cancer cell survival and proliferation, including the Src, Ras/Raf/MEK/ERK, and PI3K/Akt pathways.
-
Induction of Autophagy: Some studies suggest that cardiac glycosides can induce autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.[4][5]
Quantitative Data
Table 1: Representative Cytotoxic Activity of Related Cardiac Glycosides from Nerium oleander
| Compound | Cancer Cell Line | IC50 | Reference |
| Oleandrin | Human Pancreatic Cancer (PANC-1) | Not specified, but effective | [6] |
| Oleandrin | Human Prostate Cancer (PC-3) | Not specified, but induces apoptosis | [4][5] |
| Nerium oleander Ethanolic Extract | Human Breast Cancer (MDA-MB-231) | 1.67 µg/mL | [6] |
| Nerium oleander Aqueous Extract | Human Breast Cancer (MDA-MB-231) | 5.09 µg/mL | [6] |
| Nerium oleander Ethanolic Extract | Human Colon Cancer (HT-29) | 2.45 µg/mL | [6] |
| Nerium oleander Aqueous Extract | Human Colon Cancer (HT-29) | 3.88 µg/mL | [6] |
| Odoroside H | 60 Human Cancer Cell Lines (NCI60) | Log10IC50 correlated with Neritaloside | [7] |
| Neritaloside | 60 Human Cancer Cell Lines (NCI60) | Log10IC50 correlated with Odoroside H | [7] |
Note: The data for extracts represent the combined effect of multiple compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of cardiac glycosides like this compound.
Na+/K+-ATPase Inhibition Assay
This assay measures the activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Protocol:
-
Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine brain cortex or commercially available purified enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a specified time at 37°C.
-
Initiation of Reaction: Start the reaction by adding ATP to the mixture.
-
Termination of Reaction: Stop the reaction after a defined period by adding a solution of sodium dodecyl sulfate (B86663) (SDS) and ascorbic acid.
-
Phosphate Detection: Add ammonium (B1175870) molybdate (B1676688) to form a colored complex with the released Pi.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 850 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: Core mechanism of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid derivatives that exert significant effects on cardiac tissue. While specific data on this compound is sparse, this technical guide provides an in-depth analysis of structurally and functionally related cardiac glycosides, primarily focusing on compounds isolated from Nerium oleander and Thevetia peruviana. These include prominent cardiac glycosides such as Oleandrin (B1683999), Peruvoside, and Neriifolin, which share the same fundamental mechanism of action: inhibition of the Na+/K+-ATPase pump.[1][2] This guide will delve into their cytotoxic and enzymatic activities, the experimental protocols used to determine these activities, and the signaling pathways they modulate.
Core Mechanism of Action
Cardiac glycosides exert their primary effect by binding to and inhibiting the Na+/K+-ATPase, an enzyme crucial for maintaining the sodium and potassium electrochemical gradients across the cell membrane.[3] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[4] In cardiac myocytes, this elevated calcium concentration enhances contractility.[5] This fundamental mechanism is also the basis for the cytotoxic effects observed in cancer cells, where the disruption of ion homeostasis triggers various cell death pathways.
Quantitative Biological Activity
The biological activity of cardiac glycosides is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. Lower IC50 values indicate higher potency. The following tables summarize the available quantitative data for cardiac glycosides structurally related to Dehydroadynerigenin.
Table 1: Na+/K+-ATPase Inhibition
| Compound | IC50 (µM) | Source Organism/Enzyme | Reference |
| Oleandrin | 0.62 | Not Specified | [6] |
| Oleandrigenin | 1.23 | Not Specified | [6] |
| Digoxin (B3395198) | 2.69 | Not Specified | [6] |
| Ouabain | 0.22 | Not Specified | [6] |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| Oleandrin | |||||
| MDA-MB-231 | Breast | 72 nM | Not Specified | [7] | |
| RT-R-MDA-MB-231 | Breast (Radio-resistant) | 183 nM | Not Specified | [7] | |
| A549 | Lung | 0.02 µg/mL | 24 h | Not Specified | |
| Odoroside A | |||||
| MDA-MB-231 | Breast | 183 nM | Not Specified | [7] | |
| Peruvoside | |||||
| K562 | Leukemia | 46 nM | 24 h | Not Specified | |
| KG1a | Leukemia | 26 nM | 24 h | Not Specified | |
| A549 | Lung | ~10 nM (IC20) | 24 h | [8] | |
| PC9 | Lung | Not Specified | Not Specified | [8] | |
| H3255 | Lung | Not Specified | Not Specified | [8] | |
| H1975 | Lung | Not Specified | Not Specified | [8] | |
| Neriifolin | |||||
| Beat Arrest (hiPSC-CM) | - | 300 nM | Not Specified | [2] | |
| Oleandrin | |||||
| Beat Arrest (hiPSC-CM) | - | 600 nM | Not Specified | [2] | |
| Digitoxigenin | |||||
| Beat Arrest (hiPSC-CM) | - | 1000 nM | Not Specified | [2] | |
| Peruvoside | |||||
| Beat Arrest (hiPSC-CM) | - | 1000 nM | Not Specified | [2] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This colorimetric assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP Solution (10 mM)
-
Test compound (e.g., Oleandrin) and vehicle control (e.g., DMSO)
-
Positive control: Ouabain (1 mM stock)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a pre-determined optimal concentration.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of various concentrations of the test compound or vehicle control. For the positive control, add Ouabain.
-
10 µL of the diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, ensuring the reaction remains in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent, which also complexes with the liberated Pi to produce a colored product.
-
Measurement: Read the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the activity in the presence of a specific inhibitor like ouabain. The IC50 value of the test compound is then determined from a dose-response curve.[9]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[6][10]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principles:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the cardiac glycoside for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
Signaling Pathways Modulated by Related Cardiac Glycosides
Beyond their primary effect on the Na+/K+-ATPase, cardiac glycosides influence a multitude of intracellular signaling pathways, contributing to their anticancer effects.
Induction of Apoptosis
Cardiac glycosides like Oleandrin and Peruvoside are potent inducers of apoptosis. This programmed cell death is often mediated through:
-
Caspase Activation: Peruvoside has been shown to activate the cleavage of caspase-3, caspase-8, and PARP, key executioners of the apoptotic cascade.[12]
-
Fas Ligand Expression: Oleandrin can induce apoptosis through the upregulation of Fas gene expression.[13]
-
Mitochondrial Pathway: Oleandrin can also trigger apoptosis by causing mitochondrial disruption.[13]
Cell Cycle Arrest
Several cardiac glycosides can halt the proliferation of cancer cells by inducing cell cycle arrest. Peruvoside, for instance, has been shown to cause G2/M phase arrest in leukemia cells, a mechanism shared with other cardiac glycosides like Digitoxin and Ouabain. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
Modulation of Key Signaling Cascades
The anticancer activity of these compounds is also linked to their ability to interfere with critical signaling pathways that regulate cell growth, survival, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Peruvoside has been found to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[14]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes. Peruvoside can modulate this pathway, further impacting cell fate.[14]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer and promotes cell survival and invasion. Oleandrin and its derivative Odoroside A have been shown to inhibit the phosphorylation of STAT3, thereby reducing cancer cell invasion.[7]
-
NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Oleandrin is a known inhibitor of NF-κB activity.[13]
Conclusion
While this compound itself remains a sparsely characterized compound, the study of its structural relatives, such as Oleandrin and Peruvoside, provides a robust framework for understanding its potential biological activities. These compounds demonstrate potent inhibition of the Na+/K+-ATPase, leading to significant cytotoxicity in cancer cells through the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. The detailed experimental protocols provided herein offer a standardized approach for the further investigation and comparison of these and other novel cardiac glycosides. The continued exploration of this class of compounds holds promise for the development of new therapeutic agents, particularly in the field of oncology.
References
- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 9. This compound | 144223-70-1 | OD44163 [biosynth.com]
- 10. svg - graphviz: change color of some nodes - Stack Overflow [stackoverflow.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 13. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction of Dehydroadynerigenin Glucosyldigitaloside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside found in plants of the Digitalis genus.[1] Like other cardiac glycosides, it is of interest for its potential pharmacological activities. These compounds are known to interact with the Na+/K+-ATPase pump, suggesting a potential for applications in cardiovascular medicine and oncology.[2][3][4] This document provides a comprehensive set of protocols for the extraction, purification, and analysis of this compound from plant material, primarily targeting species such as Digitalis lanata and Digitalis purpurea, which are known sources of cardiac glycosides.[3][4][5][6][7]
Plant Material Handling and Preparation
Proper collection and preparation of plant material are crucial for maximizing the yield and purity of the target compound.
Protocol 2.1: Plant Material Collection and Drying
-
Collection: Harvest the leaves of the Digitalis species during the appropriate season to ensure the highest concentration of cardiac glycosides.
-
Drying: Freshly harvested plant material should be dried immediately to prevent enzymatic degradation of the glycosides.[5] Drying can be achieved by air-drying in a well-ventilated, shaded area or by using an oven at a low temperature (40-50°C).[5]
-
Milling: Once thoroughly dried, the plant material should be ground into a fine powder using a mechanical mill.[5] This increases the surface area for efficient solvent extraction.
Extraction of Crude Cardiac Glycosides
The initial extraction aims to isolate a crude mixture of cardiac glycosides from the powdered plant material. Several methods can be employed, with solvent extraction being the most common.
Protocol 3.1: Maceration Extraction
-
Solvent Selection: Use polar solvents such as methanol (B129727), ethanol (B145695), or a mixture of alcohol and water.[5] A 50% methanol or ethanol solution is often a good starting point.[6]
-
Maceration: Soak the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) for 24-72 hours at room temperature with occasional agitation.[4]
-
Filtration: After maceration, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.
-
Re-extraction: The plant residue can be re-extracted two to three more times with fresh solvent to ensure maximum recovery of the glycosides.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Protocol 3.2: Soxhlet Extraction
-
Apparatus Setup: Place the powdered plant material in a thimble and insert it into a Soxhlet extractor.
-
Solvent: Fill the distillation flask with a suitable solvent, such as methanol or ethanol.[5]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the plant material, extracting the glycosides. This process is allowed to continue for several hours (typically 6-12 hours) until the solvent in the extractor runs clear.
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.
Protocol 3.3: Ultrasound-Assisted Extraction (UAE)
-
Procedure: Suspend the powdered plant material in the chosen solvent in a flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a period of 30-60 minutes.[4][5] The ultrasonic waves facilitate the breakdown of cell walls, enhancing extraction efficiency.
-
Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.
Purification of this compound
The crude extract contains a complex mixture of compounds, including other glycosides, pigments, and lipids. A multi-step purification process is necessary to isolate this compound.
Protocol 4.1: Liquid-Liquid Partitioning
-
Solvent System: Redissolve the crude extract in a water/methanol mixture and perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.[2] Cardiac glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
-
Fraction Collection: Collect each solvent fraction separately and concentrate them using a rotary evaporator.
Protocol 4.2: Precipitation of Impurities
-
Lead Acetate Treatment: To remove tannins and other phenolic compounds, the crude extract can be treated with a solution of lead(II) acetate.[6][7] This will cause the precipitation of impurities.
-
Centrifugation/Filtration: The mixture is then centrifuged or filtered to remove the precipitate.
-
Supernatant Extraction: The cardiac glycosides remaining in the supernatant can be further extracted with a solvent like chloroform.
Protocol 4.3: Chromatographic Purification
Further purification is achieved through various chromatographic techniques.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel or reversed-phase C18 silica are commonly used.
-
Mobile Phase: A gradient elution system is typically employed. For normal phase silica, a solvent system of chloroform-methanol or ethyl acetate-methanol with increasing polarity can be used. For reversed-phase C18, a gradient of water and methanol or acetonitrile (B52724) is common.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 or C8 column is generally suitable for the separation of cardiac glycosides.
-
Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium (B1175870) formate) and acetonitrile or methanol is used for elution.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry (MS) for more specific detection and identification.
-
Analytical Methods for Identification and Quantification
Protocol 5.1: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform, methanol, and water in appropriate ratios (e.g., 80:20:2).
-
Visualization: After development, the plates can be visualized under UV light (254 nm) and/or by spraying with a suitable reagent, such as the Kedde reagent, which is specific for cardenolides.[2]
Protocol 5.2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with Mass Spectrometry (LC-MS/MS) is the most powerful technique for the unambiguous identification and quantification of cardiac glycosides.
-
Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode. The formation of [M+H]+, [M+Na]+, or [M+NH4]+ adducts can be monitored.
-
Analysis: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) can be used for sensitive and selective quantification.
Data Presentation
Table 1: Summary of Extraction Yields (Illustrative)
| Extraction Method | Solvent System | Extraction Time (h) | Crude Extract Yield (% w/w) |
| Maceration | 50% Methanol | 48 | 15.2 |
| Soxhlet Extraction | Ethanol | 8 | 12.5 |
| Ultrasound-Assisted | 70% Ethanol | 1 | 18.1 |
Note: Data are illustrative and will vary depending on the plant material and specific experimental conditions.
Table 2: HPLC-MS Parameters for Analysis (Illustrative)
| Parameter | Value |
| HPLC System | |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B over 30 min |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Monitored Ion (m/z) | [M+H]+ for this compound |
| Collision Energy | To be optimized |
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Isolation and structure elucidation of 5'-O-beta-D-glucopyranosyl-dihydroascorbigen from Cardamine diphylla rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis for â??Diosgeninâ? content in Elephantopus scaber (Linn.)by HPTLC using successive solvent extraction method | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis and Evaluation of Dehydroadynerigenin Glucosyldigitaloside Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside belongs to the cardiac glycoside family, a class of naturally occurring compounds that have long been utilized in the treatment of cardiovascular diseases.[1][2] Recent research has unveiled their potent anticancer properties, sparking interest in the synthesis of novel derivatives with improved therapeutic indices.[1][2] These compounds primarily exert their cytotoxic effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein vital for maintaining cellular ion homeostasis.[3] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis, or programmed cell death, in cancer cells.
This document provides a comprehensive guide to the synthesis of this compound derivatives, detailed protocols for their biological evaluation, and an overview of the underlying signaling pathways. Due to the limited availability of specific data on this compound derivatives in the current literature, the protocols and data presented here are based on established methodologies for the synthesis and evaluation of structurally related cardiac glycosides and other relevant cytotoxic compounds. These notes are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of molecules.
Data Presentation: Anticancer Activity of Cardiac Glycoside and Other Relevant Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various cardiac glycoside and other synthetic derivatives against a range of human cancer cell lines. This data provides a comparative baseline for newly synthesized compounds.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Dehydroabietylamine (B24195) Derivative L¹ | A549 (Lung) | 1.85 | [1] |
| Dehydroabietylamine Derivative L² | MCF-7 (Breast) | 0.75 | [1] |
| Dehydroabietylamine Derivative L⁵ | MCF-7 (Breast) | 2.17 | [1] |
| Dehydrozingerone Derivative | HeLa (Cervical) | 8.63 | [4] |
| Dehydrozingerone Derivative | LS174 (Colon) | 10.17 | [4] |
| Dihydropyrimidinone Derivative 19 | mTOR | 0.64 | [5] |
| Dihydropyrimidinone Derivative 19 | VEGFR-2 | 1.97 | [5] |
| Apigenin | MDA-MB-453 (Breast) | 35.15 (72h) | [6] |
| Protopanaxadiol (B1677965) | - | - | [7] |
| Dehydrocrenatidine | Oral Squamous Carcinoma | - | [8] |
| Diosgenin | HepG2 (Liver) | - | [9] |
| Geranylgeranyl Diphosphate (B83284) Synthase Inhibitor (DGBP) | Lymphocytic Leukemia | - | [10] |
| Phenoxy-Acetamide Derivative 2 | MCF-7, HCT-116, A549 | 3.52 - 9.93 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of Cardiac Glycoside Derivatives (Exemplified by Glycosylation)
This protocol outlines a general method for the synthesis of cardiac glycoside derivatives through regioselective glycosylation, a common strategy for modifying these molecules.[12][13]
Materials:
-
Cardiac glycoside starting material (e.g., Digitoxin)
-
Glycosyl donor (e.g., protected sugar bromide)
-
Borinic acid derived catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cardiac glycoside starting material in anhydrous DCM.
-
Add freshly activated molecular sieves to the solution to ensure anhydrous conditions.
-
Add the borinic acid derived catalyst to the mixture.
-
Glycosylation Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of the glycosyl donor in anhydrous DCM to the reaction mixture.
-
Add triethylamine to neutralize any acid generated during the reaction.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding a few drops of methanol.
-
Filter the mixture through a pad of celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired glycosylated derivative.
-
Characterization: Characterize the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the complete culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cancer cells with the synthesized derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Staining: Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cells treated with this compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction: Treat cells with the synthesized derivatives, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression levels of the target proteins.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: Proposed signaling pathway for apoptosis induced by this compound derivatives.
References
- 1. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of cardiac glycoside analogs by catalyst-controlled, regioselective glycosylation of digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Dehydroadynerigenin Glucosyldigitaloside using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on cardiac muscle. Accurate quantification of these compounds is critical in various fields, including pharmacology, toxicology, and natural product research. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for the analysis of cardiac glycosides due to its high sensitivity, selectivity, and accuracy.[[“]][2] This document provides a detailed protocol for the quantification of this compound in complex matrices, such as plant extracts or biological fluids.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering substances. A typical workflow involves extraction followed by a clean-up step.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen blowdown)
Protocol for Plant Material:
-
Homogenization: Weigh 1 gram of the homogenized and dried plant material.
-
Extraction: Add 10 mL of 80% methanol. Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pooling: Pool the supernatants.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
-
Clean-up (SPE):
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 3 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
Protocol for Biological Fluids (e.g., Plasma, Urine):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
HPLC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10-10.1 min: 95-30% B, 10.1-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transition for this compound:
The chemical formula for this compound is C36H52O13, with a molecular weight of 692.79.[5] The precursor ion in positive ESI mode would likely be the protonated molecule [M+H]+ at m/z 693.8 or an adduct such as the sodium adduct [M+Na]+ at m/z 715.8 or the ammonium (B1175870) adduct [M+NH4]+ at m/z 710.8.[6]
To determine the optimal precursor and product ions, a standard solution of this compound should be infused into the mass spectrometer. A full scan (Q1 scan) will identify the most abundant precursor ion. Subsequently, a product ion scan of the selected precursor will reveal the characteristic fragment ions. The most intense and stable fragment should be chosen as the product ion for quantification. The fragmentation of cardiac glycosides typically involves the sequential loss of sugar moieties.[6][7]
Method Validation and Quantitative Data
A comprehensive method validation should be performed according to international guidelines (e.g., ICH, FDA). The following parameters should be assessed. Representative data from a study on other cardiac glycosides are presented for reference.[2][8]
| Validation Parameter | Typical Acceptance Criteria | Representative Data for Similar Cardiac Glycosides[2][8] |
| Linearity (R²) | > 0.99 | > 0.997 |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.5–15 ng/g (herbs), 0.025–1 ng/mL (urine) |
| Accuracy (% Recovery) | 80-120% | 70–120% |
| Precision (% RSD) | < 15% | Repeatability: < 14%, Reproducibility: < 19% |
| Specificity | No interfering peaks at the retention time of the analyte | High, due to the nature of MS/MS detection |
| Matrix Effect | Within acceptable range | Should be evaluated to ensure ionization is not suppressed or enhanced |
Conclusion
This application note provides a detailed framework for the development and implementation of an HPLC-MS/MS method for the quantification of this compound. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the guidelines for method validation, offer a solid foundation for researchers, scientists, and drug development professionals. The high sensitivity and selectivity of this method make it well-suited for the accurate quantification of this and other cardiac glycosides in complex sample matrices.
References
- 1. consensus.app [consensus.app]
- 2. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS [ouci.dntb.gov.ua]
- 8. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Dehydroadynerigenin Glucosyldigitaloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds known for their significant effects on cardiac tissue.[1] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[2][3][4] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This cascade of events can trigger various cellular responses, including apoptosis (programmed cell death), making the assessment of cytotoxicity a critical step in the evaluation of this compound for potential therapeutic applications.[2][4]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/Propidium Iodide assay for the detection of apoptosis.
Data Presentation
Table 1: Summary of Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Information Provided |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[5] | Colorimetric change proportional to the number of metabolically active cells.[5] | Cell viability and proliferation.[6] |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[7][8] | Enzymatic reaction that produces a colored formazan product.[7] | Cell membrane integrity and necrosis.[7] |
| Annexin V/PI Assay | Detection of phosphatidylserine (B164497) (PS) externalization (an early apoptotic marker) by Annexin V and staining of dead cells by Propidium Iodide (PI).[9][10][11] | Fluorescence detection by flow cytometry.[9][10][12] | Differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13]
Materials:
-
This compound
-
Target cells (e.g., cancer cell line or primary cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[13]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[6][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[7][8]
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[2] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum LDH release controls using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically 10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[9]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[9][12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
-
Data Interpretation:
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Proposed signaling pathway for cardiac glycoside-induced cytotoxicity.
References
- 1. This compound | 144223-70-1 | OD44163 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. scispace.com [scispace.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Studying Dehydroadynerigenin Glucosyldigitaloside Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds known for their cardiotonic properties.[1] Cardiac glycosides exert their effects primarily by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing cardiac muscle contractility.[2][3] Beyond their traditional use in treating heart conditions, emerging evidence suggests that cardiac glycosides possess potent anticancer activities.[4][5] They have been shown to induce various forms of cancer cell death and modulate key signaling pathways involved in tumor progression, such as NF-κB, PI3K/Akt, and MAPK.[6]
Due to the limited specific in vivo data available for this compound, this document provides representative protocols and data based on studies of structurally and functionally similar cardiac glycosides, such as digoxin (B3395198) and bufalin (B1668032). These models and methodologies can be adapted to investigate the therapeutic potential and toxicological profile of this compound.
Data Presentation: Representative In Vivo Effects of Cardiac Glycosides
The following table summarizes quantitative data from in vivo studies on well-characterized cardiac glycosides. This information can serve as a benchmark for designing and evaluating studies on this compound.
| Cardiac Glycoside | Animal Model | Cancer Cell Line | Dosage and Administration | Key Findings | Reference |
| Bufalin | Nude Mice (Xenograft) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1 mg/kg, intraperitoneally, every 3 days | ~60% tumor growth inhibition. | [7] |
| Bufalin | Nude Mice (Xenograft) | U87 (Glioblastoma) | 0.1, 0.5, 1 mg/kg | Dose-dependent tumor growth reduction. | [7] |
| Bufalin | Nude Mice (Xenograft) | DU145 (Castration-Resistant Prostate Cancer) | 0.6 mg/kg with hydroxycamptothecin (2 mg/kg) | ~80% tumor growth inhibition in combination therapy. | [7][8] |
| Digoxin | Nude Mice (Xenograft) | SH-SY5Y (Neuroblastoma) | Not Specified | 44% tumor growth inhibition. | [9] |
| Digoxin | Mice (Syngeneic) | Neuro-2a (Neuroblastoma) | Not Specified | 19% tumor growth inhibition. | [9] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol describes a typical workflow for assessing the anti-cancer effects of a cardiac glycoside using a subcutaneous xenograft model in immunodeficient mice.
Materials:
-
This compound
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium (e.g., DMEM) and supplements
-
Matrigel (optional)
-
Sterile PBS
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Formalin and liquid nitrogen for tissue preservation
Methodology:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment and control groups (n=5-10 per group).
-
Prepare the this compound solution in the appropriate vehicle. Initial dose-ranging studies are recommended, starting with doses similar to those used for bufalin (e.g., 0.5-1.5 mg/kg).[10]
-
Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined frequency (e.g., every other day).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.[7]
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, immunohistochemistry, western blotting).[1][4]
-
Protocol 2: Assessment of Cardiotoxicity
This protocol outlines a basic approach to evaluate the potential cardiotoxic effects of this compound.
Materials:
-
This compound
-
Healthy mice (e.g., C57BL/6)
-
Vehicle solution
-
ECG machine with rodent-specific electrodes
-
Blood collection supplies (e.g., cardiac puncture)
-
Serum cardiac injury markers assay kits (e.g., cTnT, CK-MB)
-
Histology supplies (e.g., formalin, paraffin, H&E stain)
Methodology:
-
Animal Dosing:
-
Administer escalating doses of this compound to different groups of mice. Include a vehicle control group.
-
The administration route and frequency should mimic the intended therapeutic regimen.
-
-
Electrocardiogram (ECG) Monitoring:
-
At various time points after administration, perform ECG recordings on anesthetized mice to assess for arrhythmias, heart block, and other abnormalities.[11]
-
-
Serum Biomarker Analysis:
-
At the end of the study, collect blood via cardiac puncture.
-
Separate the serum and measure the levels of cardiac troponin T (cTnT) and creatine (B1669601) kinase-MB (CK-MB) using ELISA kits as indicators of myocardial injury.[12]
-
-
Histopathological Examination:
-
Euthanize the mice and collect the hearts.
-
Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to examine for signs of cardiac damage, such as inflammation, necrosis, and fibrosis.
-
Mandatory Visualizations
Caption: Xenograft Model Experimental Workflow.
Caption: Cardiac Glycoside Signaling Pathway.
References
- 1. Effects of low-dose bufalin combined with hydroxycamptothecin on human castration-resistant prostate cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 7. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Effects of bufalin on the mTOR/p70S6K pathway and apoptosis in esophageal squamous cell carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
Protocols for Dissolving Dehydroadynerigenin Glucosyldigitaloside for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside, for use in a variety of in vitro research applications. The following guidelines will ensure consistent and reliable preparation of this compound for cell-based assays and other experimental setups.
Introduction
This compound is a steroid and a member of the cardiac glycoside family of natural products.[1] Like other cardiac glycosides, it is investigated for its potential therapeutic effects. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro studies. This document outlines the recommended solvents, storage conditions, and detailed procedures for preparing stock and working solutions.
Solubility and Stability
The solubility of cardiac glycosides can vary, but general principles apply. They are typically soluble in polar organic solvents and less soluble in non-polar organic solvents.
Table 1: Solubility and Stability of Cardiac Glycosides
| Parameter | Recommended Solvents & Conditions | Notes |
| Primary Solvents | Dimethyl sulfoxide (B87167) (DMSO) | The most common and recommended solvent for creating high-concentration stock solutions.[2] |
| Ethanol, Methanol | Can also be used, often in combination with water. | |
| Aqueous Solubility | Limited | Generally, cardiac glycosides have low solubility in aqueous solutions like cell culture media. |
| Stock Solution Stability | Store at -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles to maintain compound integrity.[2] Solutions in DMSO are generally stable for extended periods when stored properly.[3] |
| Working Solution Stability | Prepare fresh before use | Dilutions in aqueous media should ideally be used immediately. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution (Molecular Weight: 692.8 g/mol ), you would need 6.928 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to prevent solvent-induced cytotoxicity.[2]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution: Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).
-
Perform serial dilutions: From the intermediate dilution, perform further serial dilutions in cell culture medium to achieve the desired final concentrations for your assay (e.g., in the nM to µM range).
-
Vehicle control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in your experiment.
-
Immediate use: Use the freshly prepared working solutions immediately for your in vitro experiments.
Visualized Workflows
The following diagrams illustrate the key experimental processes described in these application notes.
Caption: Preparation of stock and working solutions.
Caption: General mechanism of cardiac glycosides.
References
Application Notes and Protocols: Dehydroadynerigenin Glucosyldigitaloside as a Potential Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of cardiac conditions.[1][2][3] Emerging research has identified cardiac glycosides as potent anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][4][5] This document provides a detailed overview of the potential therapeutic applications of this compound in oncology, including its proposed mechanism of action, protocols for in vitro evaluation, and representative data. While specific studies on this compound are limited, the information presented here is based on the well-established anticancer properties of related cardiac glycosides such as digitoxin, digoxin, and ouabain.[1][6]
The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump on the cell membrane.[2][6] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events that can lead to apoptosis, cell cycle arrest, and inhibition of cell proliferation.[4][7]
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data on the in vitro efficacy of this compound against various cancer cell lines. This data is intended to serve as a benchmark for researchers evaluating this compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 25 |
| HCT-116 | Colon Carcinoma | 35 |
| A549 | Lung Carcinoma | 42 |
| PC3 | Prostate Adenocarcinoma | 30 |
| PANC-1 | Pancreatic Carcinoma | 55 |
| SH-SY5Y | Neuroblastoma | 20 |
Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment)
| Concentration (nM) | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 10 | 8.5 | 5.2 | 13.7 |
| 25 (IC50) | 22.3 | 15.8 | 38.1 |
| 50 | 35.7 | 28.4 | 64.1 |
Table 3: Cell Cycle Analysis in HCT-116 Cells (24h Treatment)
| Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 | 28.1 | 16.7 |
| 15 | 60.1 | 25.3 | 14.6 |
| 35 (IC50) | 72.5 | 15.2 | 12.3 |
| 70 | 78.9 | 9.8 | 11.3 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
The diagram below illustrates the proposed signaling pathway initiated by this compound leading to cancer cell apoptosis.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro assessment of this compound's anticancer activity.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like beta-actin to normalize the protein expression levels.
Conclusion
This compound, as a member of the cardiac glycoside family, holds significant promise as a potential anticancer therapeutic agent. The protocols and representative data provided in these application notes offer a comprehensive framework for the initial in vitro evaluation of this compound. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and mechanism of action.[3] It is important to note that while potent, some cardiac glycosides may exhibit non-selective cytotoxicity, and therefore, careful evaluation against non-malignant cell lines is also recommended.[1]
References
- 1. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions [mdpi.com]
- 3. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Challenge of a Ghost Molecule: Dehydroadynerigenin Glucosyldigitaloside as a Molecular Probe
Despite a comprehensive search of available scientific literature, Dehydroadynerigenin glucosyldigitaloside remains a chemical entity with a notable absence of published research on its specific applications as a molecular probe. While its classification as a cardiac glycoside suggests a primary mechanism of action through the inhibition of the Na+/K+-ATPase pump, detailed experimental protocols, quantitative data, and elucidated signaling pathways specific to this compound are not publicly available. This lack of specific data precludes the creation of detailed application notes and protocols as requested.
Cardiac glycosides, as a class, are well-documented for their potent biological activities, primarily stemming from their ability to bind to and inhibit the Na+/K+-ATPase, a crucial enzyme responsible for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels and enhanced cardiac muscle contractility. This fundamental mechanism has made them mainstays in the treatment of heart failure and certain arrhythmias.
Beyond their cardiotonic effects, researchers are increasingly exploring the potential of cardiac glycosides as molecular probes to investigate various cellular processes and as potential therapeutic agents in other diseases, notably cancer. Their ability to modulate ion balance and influence downstream signaling cascades makes them valuable tools for dissecting complex biological systems.
General Principles of Cardiac Glycosides as Molecular Probes
As a member of the cardiac glycoside family, this compound would hypothetically be utilized as a molecular probe in the following conceptual applications:
-
Investigating Na+/K+-ATPase Function and Regulation: By directly targeting a specific binding site on the Na+/K+-ATPase, it could be used to study the enzyme's structure, function, and regulation in various cell types and disease models.
-
Modulating Downstream Signaling Pathways: The disruption of ion homeostasis by cardiac glycosides can trigger a cascade of intracellular signaling events. These can include pathways involved in cell growth, proliferation, and death, such as the NF-κB, PI3K/Akt, JAK/STAT, and MAPK pathways.
-
Inducing Cellular Responses for Drug Discovery: By observing the cellular consequences of Na+/K+-ATPase inhibition, researchers can screen for other compounds that mimic or counteract these effects, aiding in the discovery of new drugs.
Hypothetical Application Notes and Protocols
Given the absence of specific data for this compound, the following sections present generalized protocols and conceptual frameworks based on the known activities of other cardiac glycosides.
Table 1: Hypothetical Quantitative Data for a Cardiac Glycoside Probe
| Parameter | Value Range | Cell Line(s) | Assay Type |
| IC50 (Na+/K+-ATPase Inhibition) | 10 - 100 nM | Various | Enzyme activity assay |
| EC50 (Increase in Intracellular Ca2+) | 50 - 500 nM | Cardiomyocytes, Cancer cells | Fluorescence microscopy with Ca2+ indicators |
| GI50 (Cell Growth Inhibition) | 20 - 200 nM | Various cancer cell lines | MTT, SRB, or CellTiter-Glo assay |
| Binding Affinity (Kd) | 5 - 50 nM | Purified Na+/K+-ATPase | Radioligand binding assay |
Experimental Protocols
Protocol 1: Determination of IC50 for Na+/K+-ATPase Inhibition
This protocol outlines a method to determine the concentration of a cardiac glycoside required to inhibit 50% of the Na+/K+-ATPase enzyme activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
ATP (Adenosine triphosphate)
-
Buffer solution (e.g., Tris-HCl with MgCl2, KCl, and NaCl)
-
Malachite green reagent for phosphate (B84403) detection
-
This compound (or other cardiac glycoside) stock solution
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the cardiac glycoside in the assay buffer.
-
In a microplate, add the purified Na+/K+-ATPase enzyme to each well.
-
Add the different concentrations of the cardiac glycoside to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Plot the percentage of enzyme inhibition against the logarithm of the cardiac glycoside concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a cardiac glycoside.
Materials:
-
Target cell line (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound (or other cardiac glycoside) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the cardiac glycoside in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the cardiac glycoside. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Mechanism
The following diagrams illustrate the general mechanism of action of cardiac glycosides and a conceptual workflow for their investigation.
Caption: General signaling pathway of cardiac glycosides.
Caption: Experimental workflow for characterizing a cardiac glycoside probe.
Potential applications of Dehydroadynerigenin glucosyldigitaloside in drug discovery
Application Notes and Protocols for Researchers
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions.[1] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme, a crucial ion pump on the cell membrane.[1][2] This inhibition leads to a cascade of downstream effects, making these compounds promising candidates for a variety of therapeutic applications beyond their traditional use in cardiology. Recent research has highlighted the potential of cardiac glycosides in oncology, virology, and neurodegenerative diseases, opening new avenues for drug discovery and development.
This document provides an overview of the potential applications of this compound, based on the established activities of the cardiac glycoside class. It includes detailed experimental protocols for assessing its biological activity and diagrams of the key signaling pathways involved.
Potential Therapeutic Applications
The unique mechanism of action of cardiac glycosides provides a foundation for their potential application in several disease areas:
-
Cardiovascular Diseases: The foundational application of cardiac glycosides is in the management of heart failure and arrhythmias. By inhibiting the Na+/K+-ATPase in cardiac muscle cells, they increase intracellular sodium, which in turn elevates intracellular calcium levels. This leads to enhanced cardiac muscle contractility and improved cardiac output.[1]
-
Oncology: A growing body of evidence suggests that cardiac glycosides possess potent anticancer properties. They can induce various forms of cancer cell death, including apoptosis, and inhibit cell proliferation, angiogenesis, and metastasis.[3][4] Their ability to selectively target cancer cells makes them attractive candidates for cancer therapy.
-
Antiviral Activity: Cardiac glycosides have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[5][6] They can interfere with viral entry, replication, and the processing of viral mRNA, offering a potential therapeutic strategy for various viral infections.[3][6]
-
Neurodegenerative Diseases: Emerging research indicates that cardiac glycosides may have neuroprotective effects. They have been shown to modulate neuroinflammation, support synaptic plasticity, and improve cognitive function in preclinical models of Alzheimer's disease, epilepsy, and multiple sclerosis.[3][4] Additionally, they have been investigated for their ability to lower the levels of the cellular prion protein (PrPC), a key player in prion diseases.
-
Ischemic Stroke: Studies have shown that some cardiac glycosides can provide neuroprotection in models of ischemic stroke, suggesting a potential therapeutic role in this acute condition.[2]
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound, as a cardiac glycoside, is the α-subunit of the Na+/K+-ATPase pump. Inhibition of this pump triggers a series of downstream signaling events that underpin its diverse biological activities.
Inhibition of the Na+/K+-ATPase by cardiac glycosides disrupts the cellular ion balance, leading to increased intracellular sodium. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. Elevated intracellular calcium can trigger various cellular processes, including apoptosis in cancer cells.
Furthermore, inhibition of the Na+/K+-ATPase has been shown to suppress the activation of STAT1 (Signal Transducer and Activator of Transcription 1), a key protein involved in inflammatory responses and immune signaling. This modulation of STAT1 signaling may contribute to the anticancer and immunomodulatory effects of cardiac glycosides.
Quantitative Data
| Cardiac Glycoside | Cancer Cell Line | Cancer Type | IC50 (nM) |
| Ouabain | A549 | Lung Cancer | 17 |
| Digoxin | A549 | Lung Cancer | 40 |
| Ouabain | MDA-MB-231 | Breast Cancer | 89 |
| Digoxin | MDA-MB-231 | Breast Cancer | ~164 |
Data sourced from a study on the inhibition of the Na+/K+-ATPase by cardiac glycosides.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential therapeutic applications of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of the compound on cell survival and proliferation, particularly in cancer cell lines.
a) MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b) LDH Assay (Cytotoxicity)
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is a measure of cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the EC50 value.
-
Apoptosis Assay (Flow Cytometry)
This assay can determine if the compound induces programmed cell death.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of the compound for a specified time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The different quadrants of the dot plot will represent viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique can be used to investigate the effect of the compound on the expression and activation of key proteins in signaling pathways, such as STAT1.
-
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against phosphorylated STAT1 and total STAT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the compound for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Conclusion
This compound, as a member of the cardiac glycoside family, holds significant promise for drug discovery beyond its traditional cardiovascular applications. Its potential in oncology, virology, and neurodegenerative diseases warrants further investigation. The experimental protocols provided here offer a framework for researchers to explore the therapeutic potential of this and other related compounds, paving the way for the development of novel therapies for a range of challenging diseases.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. DHDDS dehydrodolichyl diphosphate synthase subunit [Phasianus colchicus (ring-necked pheasant)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with Dehydroadynerigenin glucosyldigitaloside in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Dehydroadynerigenin glucosyldigitaloside and other related cardiac glycosides in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of cardiac glycosides like this compound?
Cardiac glycosides are a class of naturally occurring steroid-like compounds.[1] Their solubility is largely dictated by the number and type of sugar molecules attached to a steroid nucleus, known as the aglycone.[2][3] Generally, the aglycone portion is lipophilic and poorly soluble in water, while the sugar moieties increase hydrophilicity.[2][4] Consequently, most cardiac glycosides are slightly soluble in water but more soluble in alcohols and aqueous alcohol mixtures.[4] They are often insoluble in non-polar organic solvents, with the exception of chloroform (B151607) and ethyl acetate.[1]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What could be the cause?
This is a common issue when the concentration of the organic solvent from the stock solution is not sufficiently diluted in the final aqueous medium, or when the final concentration of the compound exceeds its solubility limit in the aqueous buffer. It is also possible that the compound is interacting with components of your buffer, leading to precipitation.
Q3: What are the initial steps I should take to try and dissolve this compound in an aqueous solution?
Initially, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5] When diluting the stock solution into your aqueous buffer, it is crucial to add the stock solution to the buffer while gently vortexing to ensure rapid and even dispersion.[5] This minimizes localized high concentrations that can lead to precipitation.
Q4: Are there any common formulation strategies to enhance the aqueous solubility of poorly soluble compounds like this?
Yes, several techniques can be employed to improve the aqueous solubility of poorly water-soluble drugs.[6] These can be broadly categorized into physical and chemical modifications.[6][7] Physical modifications include particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.[8][9] Chemical modifications often involve the use of excipients such as co-solvents, surfactants, and cyclodextrins.[7][10]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Precipitate forms when diluting a stock solution in an aqueous medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of organic solvent | Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is at a low, non-toxic level, typically less than 0.5%.[5] | Reduced solvent-induced precipitation and minimized cellular toxicity. |
| Compound's solubility limit exceeded | Decrease the final concentration of this compound in the aqueous solution. | A clear solution with the compound fully dissolved. |
| Poor mixing technique | When preparing the working solution, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. | Rapid dispersion of the compound, preventing localized supersaturation and precipitation. |
| Buffer incompatibility | Test the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more suitable medium. | Identification of a buffer system that does not cause precipitation of the compound. |
Problem: The compound will not dissolve sufficiently in any solvent to create a concentrated stock solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent selection | Test a range of organic solvents with varying polarities. Good starting points for cardiac glycosides include DMSO, ethanol, methanol, and chloroform.[4][11] | Identification of a solvent that can dissolve the compound to the desired concentration. |
| Low dissolution rate | Gently warm the solution and/or use sonication to increase the rate of dissolution. Be cautious with temperature as it can degrade the compound. | Faster and more complete dissolution of the compound. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent
This protocol describes the use of a co-solvent to enhance the solubility of this compound in an aqueous buffer.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare the Co-solvent-Buffer Mixture: Prepare your desired aqueous buffer.
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer. To minimize precipitation, add the stock solution to the buffer with gentle but continuous mixing.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5% to avoid solvent-induced toxicity in cell-based assays.[5]
-
Control: Always include a vehicle control in your experiments, which consists of the aqueous buffer with the same final concentration of the co-solvent as your test samples.[5]
Protocol 2: Solubility Enhancement using Cyclodextrins
Cyclodextrins are molecules that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6]
-
Select a Cyclodextrin (B1172386): Common choices include beta-cyclodextrin (B164692) (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your desired aqueous buffer to a specific concentration (e.g., 1-10% w/v).
-
Add the Compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing aqueous solutions of this compound.
Caption: Simplified signaling pathway of cardiac glycoside action.
References
- 1. researchgate.net [researchgate.net]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. Cardiac glycosides | PPTX [slideshare.net]
- 4. amu.edu.az [amu.edu.az]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. crsubscription.com [crsubscription.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. brieflands.com [brieflands.com]
- 11. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Stability of Dehydroadynerigenin glucosyldigitaloside in different solvents and temperatures
Welcome to the Technical Support Center for Dehydroadynerigenin glucosyldigitaloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Due to the limited availability of specific stability data for this compound, this guide leverages data from structurally similar cardiac glycosides, such as digoxin, to provide informed recommendations and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of cardiac glycosides like this compound is primarily influenced by pH, temperature, and the solvent used. Hydrolysis of the glycosidic linkages and degradation of the lactone ring are the main degradation pathways. Acidic and alkaline conditions, as well as elevated temperatures, can accelerate these degradation processes.
Q2: I am seeing unexpected degradation of my compound. What are the likely causes?
A2: Unexpected degradation can stem from several sources. Common causes include:
-
pH shifts: The pH of your solution may have inadvertently shifted to acidic or alkaline ranges.
-
Temperature fluctuations: Exposure to higher than recommended temperatures, even for short periods, can cause degradation.
-
Solvent impurities: Peroxides or other reactive impurities in your solvents can contribute to degradation.
-
Enzymatic activity: If working with crude extracts or in biological systems, enzymatic hydrolysis of the glycosidic bonds can occur.[1]
-
Light exposure: While less commonly reported for this class of compounds, prolonged exposure to UV light could potentially contribute to degradation.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, prepare them in high-purity DMSO or ethanol (B145695) and store at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For aqueous solutions, it is advisable to prepare them fresh for each experiment or store them for very short periods at 2-8°C.
Q4: In which solvents is this compound most stable?
A4: While specific data for this compound is unavailable, cardiac glycosides generally exhibit better stability in anhydrous polar organic solvents like DMSO and ethanol compared to aqueous solutions. Aqueous solutions are more prone to hydrolysis, especially at non-neutral pH.
Q5: My HPLC analysis is showing multiple peaks that I suspect are degradation products. How can I confirm this?
A5: To confirm if the additional peaks are degradation products, you can perform a forced degradation study. By intentionally exposing your compound to stress conditions (e.g., acid, base, heat, oxidation), you can generate the degradation products and compare their retention times with the unknown peaks in your sample. LC-MS/MS analysis can further help in identifying the structure of these degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Solution
| Possible Cause | Troubleshooting Steps |
| Acidic or Basic pH | 1. Measure the pH of your aqueous solution. 2. If the pH is not neutral (pH 7), adjust it using a suitable buffer. 3. Consider using a buffered solution from the start of your experiment to maintain a stable pH. |
| Hydrolysis | 1. Minimize the time the compound is in an aqueous solution. 2. Prepare aqueous solutions fresh before use. 3. If possible, conduct the experiment at a lower temperature to slow down the hydrolysis rate. |
| Microbial Contamination | 1. Use sterile aqueous solutions and glassware. 2. Filter-sterilize your final solution if appropriate for your application. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Degradation in Media | 1. Assess the stability of the compound in your specific cell culture medium at 37°C over the time course of your experiment. 2. Prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment. |
| Interaction with Serum Proteins | 1. Evaluate the effect of serum concentration on the apparent activity of your compound. 2. Consider if protein binding is affecting the free concentration of the compound available to the cells. |
| Solvent Effects | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and consistent across all experiments. 2. Run a vehicle control to account for any effects of the solvent on the cells. |
Data on Stability of Analogous Cardiac Glycosides
The following table summarizes stability data for digoxin, a structurally related cardiac glycoside, which can provide insights into the potential stability profile of this compound.
| Condition | Solvent | Temperature | Observation | Reference |
| Acidic | 0.1 M HCl | 25°C | 15% degradation after 1 hour | [2] |
| Alkaline | 0.1 M NaOH | 25°C | 41% degradation after 1 hour | [2] |
| Oxidative | 3% H₂O₂ | 25°C | No significant degradation | [2] |
| Aqueous | Water | 25°C | Stable for at least 180 days | [2] |
| Aqueous | Water | 5°C | Stable for at least 180 days | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24 and 48 hours.
-
Photostability: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if it was subjected to acid or base hydrolysis.
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
Analyze the sample using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for Cardiac Glycosides
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A typical gradient might be from 30% to 70% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Note: This method may require optimization for your specific instrumentation and the separation of all degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Flowchart for Degradation.
References
Troubleshooting poor peak shape in HPLC analysis of Dehydroadynerigenin glucosyldigitaloside
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Dehydroadynerigenin glucosyldigitaloside.
Frequently Asked Questions (FAQs)
This section addresses specific issues that can lead to poor peak shape and inaccurate quantification.
Q1: What are the most common causes of peak tailing in the analysis of this compound?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem when analyzing polar compounds like cardiac glycosides. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase of the HPLC column can interact with the polar functional groups of this compound. This secondary retention mechanism can lead to significant peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization of residual silanol groups. An unsuitable pH can increase their interaction with the analyte, causing tailing.[1][2]
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can create active sites that lead to peak tailing.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[2][3]
Q2: My peak is fronting. What are the likely causes and solutions?
Peak fronting, where the front of the peak is sloped, is often associated with the following:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, it can cause the analyte to travel through the column improperly, leading to a fronting peak.[4][5] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too large a volume or too high a concentration of the sample can lead to peak fronting.[4][5] Try diluting your sample or reducing the injection volume.[5]
-
Column Collapse: This can occur in reversed-phase chromatography when using highly aqueous mobile phases (more than 95% water), causing the stationary phase to collapse.[4] This is usually accompanied by a significant decrease in retention time.
Q3: I am observing a split peak for this compound. What should I investigate?
Split peaks can be caused by several factors, both chemical and mechanical:
-
Partially Clogged Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample flow to be unevenly distributed.[1] Back-flushing the column or replacing the frit may resolve this issue.
-
Column Bed Deformation: A void or channel in the column's packed bed can cause the sample to travel through different paths, resulting in a split peak.[1] This often requires column replacement.
-
Sample Solubility Issues: If this compound is not fully dissolved in the injection solvent, it can lead to peak splitting.
-
Injector Problems: A faulty injector rotor seal or improper needle seating can also lead to split peaks.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape in your HPLC analysis.
Caption: A workflow for diagnosing and resolving common HPLC peak shape issues.
Recommended Starting HPLC Parameters
This table provides a summary of typical starting conditions for the analysis of cardiac glycosides like this compound. Optimization will likely be required for your specific application.
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 3-5 µm particle size | C18 columns are widely used for their ability to retain non-polar to moderately polar compounds like cardiac glycosides. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidifying the mobile phase helps to suppress the ionization of silanol groups on the stationary phase, which improves peak symmetry. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution for glycosides compared to methanol.[1] |
| Gradient Elution | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. | A gradient is typically necessary to elute a range of glycosides with varying polarities. |
| Flow Rate | 0.8 - 1.5 mL/min | This range generally provides a good balance between resolution and analysis time for standard 4.6 mm ID columns. |
| Column Temperature | 20 - 40 °C | Maintaining a stable column temperature is crucial for reproducible retention times. Starting at room temperature is common. |
| Detection | UV at 220-230 nm | Cardiac glycosides typically have a strong UV absorbance in this range. A photodiode array (PDA) detector is recommended for initial method development to determine the optimal wavelength. |
| Injection Volume | 5 - 20 µL | The injection volume should be minimized to prevent band broadening and column overload. |
| Sample Preparation | Dissolve in initial mobile phase; filter through a 0.22 or 0.45 µm syringe filter. | This ensures compatibility with the HPLC system and removes particulates that could clog the column.[1] |
Experimental Protocol: HPLC Analysis
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Objective: To develop and troubleshoot an HPLC method for the separation and quantification of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Phosphoric Acid), analytical grade
-
HPLC vials with septa
-
0.22 µm or 0.45 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a UV or PDA detector.
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
4. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B: Use HPLC-grade Acetonitrile. Degas the solvent.
5. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of approximately 1 mg/mL to create a stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Filter each standard solution through a 0.22 µm syringe filter into an HPLC vial.
6. Sample Preparation:
-
Prepare the sample by dissolving it in the initial mobile phase composition to an expected concentration within the calibration range.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
7. Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm).
-
Define the gradient program (e.g., 10-90% B over 20 minutes).
-
Set the injection volume (e.g., 10 µL).
8. Analysis Sequence:
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration to build a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard periodically throughout the sequence to check for system stability and retention time drift.
9. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.
-
Evaluate peak shape (e.g., tailing factor, asymmetry) and ensure it meets system suitability requirements (typically a tailing factor between 0.8 and 1.5).
References
Optimizing dosage for in vivo studies with Dehydroadynerigenin glucosyldigitaloside
This technical support center provides guidance for researchers utilizing Dehydroadynerigenin glucosyldigitaloside in in vivo studies. Given the limited specific data on this particular compound, the information herein is largely based on established knowledge of related cardiac glycosides, such as Digoxin (B3395198) and Ouabain. Researchers should use this as a preliminary guide and conduct thorough dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the plasma membrane of cells.[1][2] This inhibition leads to an increase in intracellular sodium ion concentration. Consequently, the sodium-calcium exchanger (NCX) works in reverse, leading to an influx of calcium ions and an increase in intracellular calcium concentration. In cardiomyocytes, this results in enhanced contractility.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its inotropic effects, this compound and other cardiac glycosides are primarily investigated for cardiovascular conditions such as heart failure.[1] Recent studies have also explored the potential of cardiac glycosides as anti-cancer agents, as the Na+/K+-ATPase is a target in some cancer types.[3][4][5]
Q3: What are the common signs of toxicity to watch for in animal models?
A3: Cardiac glycoside toxicity can manifest through a range of symptoms. Common signs include gastrointestinal distress (nausea, vomiting), lethargy, and cardiac arrhythmias such as bradycardia and heart block.[2][6][7] Visual disturbances have also been reported.[6] It is crucial to closely monitor animals for any adverse effects, especially during initial dose-finding studies.
Q4: How should I determine the starting dose for my in vivo experiment?
A4: As there is no established in vivo dosage for this compound, a conservative approach is necessary. Start with very low doses and perform a dose-escalation study. Review literature for in vivo doses of structurally similar cardiac glycosides, such as digoxin or digitoxin, in your chosen animal model to establish a potential starting range. It is imperative to conduct pilot studies to determine the therapeutic window and identify the maximum tolerated dose (MTD).
Q5: What vehicle should I use to dissolve and administer this compound?
A5: The choice of vehicle will depend on the route of administration and the solubility of the compound. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of a solubilizing agent like DMSO or Tween 80. It is critical to first test the vehicle alone to ensure it does not produce any confounding effects in your model.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High mortality or severe toxicity in animals at initial doses. | The starting dose is too high. Animal model is particularly sensitive to cardiac glycosides. | Immediately cease administration and redesign the dose-escalation study with significantly lower starting doses. Review literature for species-specific sensitivity to cardiac glycosides.[8] |
| No observable therapeutic effect. | The dose is too low. Poor bioavailability with the chosen route of administration. Compound instability. | Gradually increase the dose in subsequent cohorts. Consider a different route of administration (e.g., intravenous if oral was used). Verify the stability and purity of your compound stock. |
| High variability in experimental results. | Inconsistent dosing technique. Individual animal differences in metabolism or sensitivity. | Ensure precise and consistent administration techniques. Increase the number of animals per group to account for biological variability. Monitor for and record any signs of individual animal toxicity. |
| Precipitation of the compound in the vehicle. | Poor solubility of this compound in the chosen vehicle. | Test different vehicles or co-solvents. Gentle warming and sonication may aid dissolution, but ensure the compound is not heat-labile. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
Disclaimer: The following data is for related cardiac glycosides and should be used as a reference for experimental design only. Optimal dosages for this compound must be determined empirically.
Table 1: In Vitro IC50 Values for Na+/K+-ATPase Inhibition by Cardiac Glycosides
| Compound | Cell Line | IC50 | Reference |
| Ouabain | MDA-MB-231 | 89 nM | [9] |
| Digoxin | MDA-MB-231 | ~164 nM | [9] |
| Ouabain | A549 | 17 nM | [9] |
| Digoxin | A549 | 40 nM | [9] |
| Ginsenoside Rb1 | N/A | 6.3 ± 1.0 µM | [10] |
Table 2: In Vivo Dosage of a Related Cardiac Glycoside (Convallatoxin) in Mice
| Compound | Animal Model | Dose | Route of Administration | Observation | Reference |
| Convallatoxin | Mice | 50 µg/mL in drinking water | Oral | Apparent "digoxin" concentration of 0.72 ng/mL detected after 1 hour. | [11] |
Experimental Protocols
General Protocol for a Dose-Finding Study in Rodents
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Perform serial dilutions to create a range of doses.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical design would include at least 3-5 animals per group.
-
Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Monitoring: Observe the animals closely for signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight, food and water intake, and any clinical signs of toxicity.
-
Endpoint Analysis: At the end of the observation period, collect blood samples for pharmacokinetic analysis and tissues for histopathological examination, if planned.
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify a safe and potentially efficacious dose range for subsequent studies.
General Protocol for Efficacy Study in a Heart Failure Model
-
Model Induction: Induce heart failure in the chosen animal model (e.g., by surgical intervention like coronary artery ligation or by chronic administration of a cardiotoxic agent).
-
Treatment Initiation: Once the disease model is established, begin treatment with this compound at a predetermined dose based on prior dose-finding studies. Include a vehicle control group and potentially a positive control group (e.g., treated with a known cardiac glycoside like digoxin).
-
Functional Assessment: Monitor cardiac function throughout the study using techniques such as echocardiography to measure parameters like ejection fraction and fractional shortening.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpoison.com [mdpoison.com]
- 3. Quo vadis Cardiac Glycoside Research? [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac glycoside toxicity in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
How to minimize degradation of Dehydroadynerigenin glucosyldigitaloside during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Dehydroadynerigenin glucosyldigitaloside during storage. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific stability data for this compound is limited. The following recommendations are based on general knowledge of cardiac glycosides and plant-derived compounds. It is crucial to perform compound-specific stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like other cardiac glycosides and natural products, this compound is susceptible to degradation from several environmental factors.[1][2][3] The primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2][4]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4]
-
Humidity: Moisture can facilitate hydrolytic reactions, breaking down the glycosidic bonds.[2][4]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages and other structural changes.
-
Oxygen: Oxidative degradation can occur, especially if the compound is exposed to air for extended periods.[1]
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect the compound from light by storing it in an amber or opaque vial.
-
Humidity: Store in a desiccated environment to minimize exposure to moisture. Use of a desiccator or storage with a desiccant is recommended.
-
Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: How should I handle the compound when preparing solutions for experiments?
A3: To maintain the integrity of this compound during experimental use, follow these guidelines:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Use high-purity solvents for dissolution.
-
Prepare solutions fresh for each experiment whenever possible.
-
If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and used within a short period. Conduct a small-scale stability study on the solution to determine an appropriate storage duration.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions (temperature, light, humidity). 2. Assess the age of the compound stock. 3. Perform a purity analysis (e.g., HPLC) on the current stock. 4. If degradation is suspected, acquire a new, certified batch of the compound. |
| Appearance of new peaks in HPLC chromatograms. | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Investigate the storage and handling history of the sample. 3. Consider performing forced degradation studies to identify potential degradation products. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | Degradation or moisture absorption. | 1. Do not use the compound if a significant change in appearance is observed. 2. Review storage conditions, particularly the effectiveness of the desiccation. 3. Discard the affected batch and obtain a new one. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways and for developing stability-indicating analytical methods.[5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and methanol (B129727) (or other suitable solvent)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a heating oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source in a photostability chamber, ensuring exposure to both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (a DAD is useful for this).
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for compound instability issues.
References
- 1. [Influence of blood-pH on the toxicity of cardioactive glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal degradation of methyl beta-D-glucoside. a theoretical study of plausible reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Thermal degradation of glycosides, III. Degradation of cardenolide glycosides [scienceon.kisti.re.kr]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in LC-MS analysis of Dehydroadynerigenin glucosyldigitaloside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Dehydroadynerigenin glucosyldigitaloside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] For complex biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with the ionization of this compound in the MS source.[4][5]
Q2: I am observing low signal intensity and poor sensitivity for this compound. Could this be due to matrix effects?
A2: Yes, low signal intensity and poor sensitivity are common symptoms of ion suppression, a type of matrix effect.[3] Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal.[1] To confirm this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
Q3: My results for this compound are not reproducible, especially between different sample lots. What could be the cause?
A3: Poor reproducibility, particularly between different biological sample lots, is often a strong indicator of variable matrix effects.[3] The composition and concentration of interfering components can differ from one sample to another, leading to inconsistent ion suppression or enhancement. Implementing a robust sample preparation method and using a suitable internal standard are crucial for mitigating this issue.
Q4: What is the best internal standard to use for the analysis of this compound to compensate for matrix effects?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound.[6] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[7][8] This allows for accurate correction of signal variability. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.[9]
Q5: How can I reduce or eliminate matrix effects during my sample preparation?
A5: Effective sample preparation is a primary strategy to minimize matrix effects.[1] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are highly effective at removing interfering matrix components such as phospholipids and salts before LC-MS analysis.[5] For cardiac glycosides, SPE with a polymeric reversed-phase sorbent is often a good choice. Simple protein precipitation is generally less effective at removing a broad range of interferences.
Troubleshooting Guide
Below are common issues encountered during the LC-MS analysis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from co-eluting matrix components.[3] Inefficient ionization of this compound. | Optimize sample preparation to remove interferences (e.g., implement SPE).[10] Modify chromatographic conditions to separate the analyte from the suppression zone.[11] Evaluate different ionization sources (e.g., APCI if ESI is problematic).[4] |
| Poor Reproducibility / Inconsistent Results | Variable matrix effects between samples.[3] Inconsistent sample preparation. Carryover from previous injections. | Use a stable isotope-labeled internal standard.[6] Prepare matrix-matched calibrants and quality control samples.[6] Implement a more robust and consistent sample preparation method. Optimize the autosampler wash procedure to prevent carryover. |
| Peak Tailing or Splitting | Column overload or contamination.[3] Interaction of the analyte with active sites on the column or metal components of the HPLC system.[12] Inappropriate mobile phase pH. | Use a lower injection volume or dilute the sample.[2] Flush the column or use a guard column. Consider using a column with a different stationary phase or a metal-free column.[12] Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Non-linear Calibration Curve | Matrix effects varying with analyte concentration. Saturation of the detector at high concentrations. | Use matrix-matched calibration standards.[13] Widen the calibration range and use a weighted regression model. If detector saturation is suspected, dilute the higher concentration standards. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
-
Prepare two sets of samples:
-
Set A (Analyte in Solvent): Spike a known amount of this compound standard solution into a clean solvent (e.g., the initial mobile phase).
-
Set B (Analyte in Extracted Matrix): Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure. After extraction, spike the same amount of this compound standard solution into the extracted matrix.
-
-
Analyze both sets of samples using your LC-MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpret the results:
-
MF = 1 indicates no matrix effect.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for cleaning up plasma samples to reduce matrix effects. Optimization will be required.
-
Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the Sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for LC-MS analysis with SPE sample preparation.
Caption: Logic for quantitative assessment of matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues when working with Dehydroadynerigenin glucosyldigitaloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroadynerigenin glucosyldigitaloside. Our goal is to help you identify and resolve common issues encountered during cell culture experiments, distinguishing between contamination and the expected cytotoxic effects of the compound.
Part 1: Initial Troubleshooting - Contamination or Compound Effect?
When unexpected results occur in your cell culture experiments with this compound, the first step is to determine the nature of the problem. Researchers may sometimes mistake the cytotoxic or anti-proliferative effects of a compound for contamination, or vice versa.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: My cells look unhealthy after treating them with this compound. How can I tell if it's due to contamination or the compound's effect?
A1: Observe your cultures closely for the following signs. Contamination often presents with specific visual cues that are distinct from the expected effects of a cytotoxic compound.
-
Rapid Changes in Media: A sudden change in the color or turbidity of the culture medium is a strong indicator of microbial contamination.[1][2][3][4] For example, a rapid shift to yellow suggests bacterial contamination, while a change to pink or purple can indicate fungal contamination.[3][5]
-
Microscopic Examination: Carefully examine the culture under a microscope. The presence of small, motile particles (bacteria), filamentous structures (fungi), or spherical/ovoid budding particles (yeast) between your cells are clear signs of contamination.[2][6][7]
-
Control Cultures: Always maintain untreated control cultures alongside your experimental cultures. If the control cultures remain healthy while the treated cells show signs of distress or death, the effect is more likely due to this compound.
Q2: What are the typical morphological changes associated with cytotoxic compounds?
A2: Cytotoxic compounds often induce programmed cell death, or apoptosis. Key morphological changes include cell shrinkage, membrane blebbing (the cell membrane bulges out), chromatin condensation, and the formation of apoptotic bodies.[8][9][10][11] In contrast, necrosis, or cell death due to injury, is characterized by cell swelling and rupture.[8][9][12]
Troubleshooting Workflow: Contamination vs. Cytotoxicity
Use the following workflow to diagnose the issue in your cell culture.
Caption: A flowchart to help differentiate between cell culture contamination and compound-induced cytotoxicity.
Part 2: Troubleshooting Guide for Cell Culture Contamination
If you suspect contamination, it is crucial to identify the type of contaminant to take appropriate action. This section provides a guide to identifying and addressing common contaminants.
Table 1: Characteristics of Common Cell Culture Contaminants
| Contaminant Type | Microscopic Appearance | Macroscopic Appearance (in Media) | Common Sources |
| Bacteria | Small (0.5-5 µm), rod-shaped (bacilli) or spherical (cocci), often motile.[2][4][5] | Cloudy/turbid medium, rapid drop in pH (yellow color).[2][3][4] | Poor aseptic technique, contaminated reagents, lab environment.[2] |
| Fungi (Mold) | Filamentous, thread-like structures (hyphae), sometimes with dense spore clusters.[6][7] | Initially clear, may become turbid with fuzzy, floating colonies (white, grey, or greenish).[6][13] | Airborne spores, contaminated equipment.[6] |
| Yeast | Ovoid or spherical particles, often seen budding.[7] | Medium may become turbid, slight pH increase (pinkish color) in later stages.[3][7] | Poor aseptic technique, contaminated solutions. |
| Mycoplasma | Not visible with a standard light microscope due to small size (~0.3 µm) and lack of a cell wall.[2][14] | No visible change in turbidity or pH.[15] | Cross-contamination from other cultures, contaminated serum, laboratory personnel. |
| Viruses | Not visible with a light microscope.[16] | Generally no change in media appearance.[17] | Infected cells or tissues, contaminated reagents of animal origin.[17] |
| Chemical | No visible microorganisms. May see precipitates or crystals. | No change in turbidity. | Impurities in media, water, or serum; residues from detergents or disinfectants.[1][18][19] |
Frequently Asked Questions (FAQs): Contamination Issues
Q3: I've identified bacterial contamination in my culture. What should I do?
A3: For heavy contamination, it is best to discard the culture to prevent it from spreading.[20] Disinfect the incubator and biosafety cabinet thoroughly. For mild, localized contamination in a critical culture, you can try washing the cells with PBS and treating with a high concentration of penicillin/streptomycin as a temporary measure, but this is not recommended for routine practice.[20]
Q4: How can I detect Mycoplasma contamination?
A4: Since Mycoplasma is not visible under a light microscope, specific detection methods are required. The most common and reliable methods are PCR-based assays, which are highly sensitive and provide rapid results.[21] Other methods include DNA staining (e.g., with DAPI or Hoechst), which can show small fluorescent dots around the cell nuclei, and specialized mycoplasma culture.[21]
Q5: What are the best practices to prevent contamination?
A5: Strict aseptic technique is paramount. This includes working in a certified biosafety cabinet, regularly disinfecting surfaces, using sterile reagents and supplies, and quarantining new cell lines.[20] Regular testing for Mycoplasma, about every 1-2 months, is also highly recommended.[20]
Experimental Protocols: Contamination Detection
Protocol 1: Gram Staining for Bacterial Identification
This protocol helps differentiate bacteria into Gram-positive (purple) and Gram-negative (pink) groups, which can aid in identifying the source of contamination.[22][23]
-
Prepare a Smear: On a clean microscope slide, place a small drop of your cell culture supernatant. Allow it to air dry and then heat-fix by passing it quickly through a flame three times.[23]
-
Primary Stain: Flood the smear with crystal violet solution and let it sit for 30-60 seconds. Rinse gently with water.[22]
-
Mordant: Cover the smear with Gram's iodine solution for 30-60 seconds. Rinse with water.[22]
-
Decolorization: Briefly rinse the smear with a decolorizer (e.g., 95% ethanol (B145695) or an acetone-alcohol mixture) until the runoff is clear. Immediately rinse with water to stop the decolorization process.[23]
-
Counterstain: Flood the smear with safranin solution for about 1 minute. Rinse with water and blot dry.[23]
-
Microscopy: Observe the slide under a light microscope with an oil immersion lens.
Protocol 2: PCR-Based Mycoplasma Detection
This is a highly sensitive method for detecting Mycoplasma contamination.[21][24]
-
Sample Preparation: Collect 100 µL of cell culture supernatant from a culture that is 80-100% confluent. Heat the sample at 95°C for 5 minutes, then centrifuge at maximum speed for 2 minutes.[25]
-
PCR Amplification: Use a commercial PCR kit for Mycoplasma detection, following the manufacturer's instructions. These kits typically contain primers that target the 16S rRNA gene of various Mycoplasma species.[20]
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel. A band of the expected size indicates a positive result for Mycoplasma contamination.[24]
Part 3: Guide to Assessing Cytotoxicity of Dehydroadynerigenin Glucosyl-digitaloside
If you have ruled out contamination, the observed cell death or morphological changes are likely due to the cytotoxic effects of this compound. This section provides guidance on assessing and interpreting these effects.
Frequently Asked Questions (FAQs): Cytotoxicity
Q6: What is a cell viability assay and which one should I use?
A6: A cell viability assay is a method to quantify the number of live, healthy cells in a population. The choice of assay depends on your specific experimental needs. Common assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells. It is widely used due to its simplicity and cost-effectiveness.[26]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that measure the amount of ATP, which is an indicator of metabolically active cells.
Q7: My results from the MTT assay are inconsistent. What could be the problem?
A7: Inconsistent MTT assay results can be due to several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.[27]
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[28]
-
Compound Precipitation: Higher concentrations of your compound may precipitate out of solution. Visually inspect the wells for any precipitates.[27]
-
Interference with Assay Reagents: The compound itself might react with the MTT reagent. Run a control with the compound in cell-free medium to check for this.
Q8: How do I interpret the results of a cytotoxicity assay?
A8: The results are typically expressed as the percentage of cell viability compared to an untreated control. A lower absorbance or luminescence reading in treated cells indicates a reduction in cell viability or metabolic activity, suggesting a cytotoxic or cytostatic effect of the compound.[29] It is common to perform a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Experimental Protocols: Cytotoxicity Assessment
Protocol 3: MTT Cell Viability Assay
This protocol provides a general procedure for performing an MTT assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Apoptosis Signaling Pathway
Cytotoxic compounds like this compound often induce apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a generalized apoptosis signaling cascade.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
References
- 1. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 2. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 3. goldbio.com [goldbio.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. Bacteria - UNC Lineberger [unclineberger.org]
- 6. Fungus - UNC Lineberger [unclineberger.org]
- 7. Cell Culture Contamination | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. cusabio.com [cusabio.com]
- 12. Necrosis - Wikipedia [en.wikipedia.org]
- 13. How to identify fungal contamination in your cell culture - Eppendorf Canada [eppendorf.com]
- 14. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 15. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 16. Cell contamination | Proteintech Group [ptglab.com]
- 17. Virus contaminations of cell cultures – A biotechnological view - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 22. microbenotes.com [microbenotes.com]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. reddit.com [reddit.com]
- 29. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Dehydroadynerigenin Glucosyldigitaloside and Cardiac Glycoside Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Dehydroadynerigenin glucosyldigitaloside and other cardiac glycosides. Due to the limited specific experimental data publicly available for this compound, this guide focuses on the broader class of cardiac glycosides, offering robust troubleshooting advice and detailed protocols relevant to this compound class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cardiac glycoside. The primary mechanism of action for cardiac glycosides is the inhibition of the plasma membrane Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac muscle contractility.
Q2: What are the common applications of this compound in research?
As a cardiac glycoside, this compound is primarily used in cardiovascular research, particularly in studies related to heart failure and arrhythmias. Its ability to modulate cardiac contractility makes it a valuable tool for investigating the molecular mechanisms of cardiac function.
Q3: What are the typical challenges encountered when working with cardiac glycosides in cell-based assays?
Common challenges include a narrow therapeutic window, potential for significant cytotoxicity even at low concentrations, poor solubility of some compounds, and inconsistent experimental results. Careful optimization of compound concentration, cell seeding density, and incubation times is crucial for obtaining reliable and reproducible data.
Q4: How should I prepare and store this compound?
Specific storage conditions should be confirmed with the supplier. Generally, as a powder, it should be stored at -20°C for long-term stability (up to 3 years). In solvent, stock solutions can typically be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Q5: What are potential off-target effects of cardiac glycosides?
While the primary target is the Na+/K+-ATPase, off-target effects can occur. These can include interactions with other receptors or ion channels, which might lead to unexpected cellular responses. It is important to consider these potential off-target effects when interpreting experimental results. For instance, some cardiac drugs can block potassium channels, leading to dangerous irregular heartbeats.[1]
Troubleshooting Guide for Unexpected Results
This section addresses common unexpected outcomes in experiments involving cardiac glycosides like this compound.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No observable effect on cells | Compound Inactivity: The compound may have degraded. | Verify the integrity of your stock solution. If possible, test its activity in a well-characterized sensitive cell line or a Na+/K+-ATPase activity assay. |
| Resistant Cell Line: Some cell lines are inherently resistant to cardiac glycosides. | Consider using a different cell line known to be sensitive to cardiac glycosides or a positive control compound. | |
| Assay Insensitivity: The readout assay (e.g., viability, apoptosis) may not be sensitive enough to detect subtle changes. | Optimize the assay parameters or choose a more sensitive detection method. | |
| High background or "noise" in the assay | Solvent (e.g., DMSO) Toxicity: High concentrations of the solvent can be toxic to cells. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control. |
| Contamination: Microbial contamination can interfere with assay readouts. | Regularly check cell cultures for contamination. | |
| Uneven Cell Seeding: Inconsistent cell numbers per well can lead to variability. | Optimize your cell seeding protocol to ensure a uniform cell monolayer. Use a multichannel pipette and avoid disturbing the plate after seeding. | |
| Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can affect cell growth and compound activity. | Avoid using the outer wells of the microplate, or fill them with sterile PBS to minimize these effects. | |
| Precipitate formation upon adding the compound to the media | Poor Solubility: The compound may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media. | Ensure the stock solution is fully dissolved before diluting. When diluting, add the stock solution to the media while gently vortexing to ensure rapid and even dispersion. |
| High Final Concentration: The concentration used may exceed the solubility limit in the culture medium. | Determine the solubility limit of the compound in your specific medium. If high concentrations are necessary, consider using a different solvent or formulation. | |
| High levels of cytotoxicity at low concentrations | Narrow Therapeutic Window: Cardiac glycosides are known for their narrow therapeutic index, meaning the dose that causes toxicity is not much higher than the therapeutic dose.[2] | Perform a dose-response curve to carefully determine the optimal non-toxic working concentration. |
| Cell Line Sensitivity: The cell line being used may be particularly sensitive to the cytotoxic effects of the compound. | Test a range of lower concentrations and consider using a less sensitive cell line if the experimental goals allow. | |
| Inconsistent results between experiments | Variability in Cell Seeding: Inconsistent cell density can lead to different responses. | Standardize the cell seeding protocol and ensure consistent cell numbers in each experiment. |
| Variations in Incubation Time: The effects of cardiac glycosides can be time-dependent. | Maintain precise and consistent incubation times across all experiments. | |
| Compound Stability: The compound may degrade in the culture medium over time. | Prepare fresh dilutions for each experiment and minimize the time the compound is in the culture medium before analysis. |
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of adenosine (B11128) triphosphate (ATP) by Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme or cell lysate containing the enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP Solution (10 mM)
-
This compound (or other cardiac glycoside) stock solution
-
Ouabain (positive control)
-
Malachite Green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to the desired concentration. The optimal concentration should be determined empirically.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
50 µL of Assay Buffer.
-
10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO).
-
For the positive control, add a known concentration of ouabain.
-
10 µL of diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Measurement: Measure the absorbance at a wavelength appropriate for the Malachite Green reagent (typically around 620-660 nm) using a microplate reader.
-
Calculation: The Na+/K+-ATPase activity is determined by the difference in Pi released in the absence and presence of a specific inhibitor (ouabain). The inhibitory effect of this compound can then be calculated relative to the control.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is to determine the cytotoxic effects of a cardiac glycoside on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the prepared dilutions or control medium (with vehicle) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: General workflow for a cell-based assay.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
Validation & Comparative
A Comparative Cytotoxicity Analysis: Dehydroadynerigenin glucosyldigitaloside versus Digoxin
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of two cardiac glycosides: Dehydroadynerigenin glucosyldigitaloside and the well-characterized drug, Digoxin. This document summarizes available experimental data, outlines relevant testing protocols, and visualizes the primary signaling pathways involved in their cytotoxic effects.
While both this compound and Digoxin belong to the cardiac glycoside family and are known inhibitors of the Na+/K+-ATPase pump, a crucial enzyme for maintaining cellular ion homeostasis, the extent of their cytotoxic effects on cancer cells can vary. This guide aims to present the existing scientific evidence for a comprehensive comparison.
Quantitative Cytotoxicity Data
Table 1: Cytotoxicity of Digoxin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 100 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 120 | [1] |
| MCF-7 | Breast Cancer | 60 | [2] |
| BT-474 | Breast Cancer | 230 | [2] |
| MDA-MB-231 | Breast Cancer | 80 | [2] |
| ZR-75-1 | Breast Cancer | 170 | [2] |
| SKOV-3 | Ovarian Cancer | Not specified, but cytotoxicity shown at 10µM and 100µM | [3] |
Note: IC50 values represent the concentration of a drug that is required to inhibit the growth of 50% of a cell population. These values can vary between studies depending on the specific experimental conditions, such as cell density and duration of drug exposure.
This compound: Our comprehensive search of scientific literature did not yield specific IC50 values or comparable quantitative cytotoxicity data for this compound against any cancer cell lines. Further experimental investigation is required to elucidate its cytotoxic potential.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for cardiac glycosides, including Digoxin, involves the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The subsequent disruption of ion homeostasis triggers a cascade of downstream signaling events that can lead to apoptosis (programmed cell death) and inhibition of cell proliferation.
Several key signaling pathways have been implicated in the cytotoxic effects of Digoxin:
-
PI3K/Akt/mTOR Pathway: Digoxin has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1] Inhibition of this pathway can induce apoptosis and autophagy in cancer cells.
-
Src Signaling Pathway: Digoxin can also inhibit the activity of Src, a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, invasion, and metastasis.[4][5]
The signaling pathways affected by this compound are presumed to be similar due to its classification as a cardiac glycoside and Na+/K+-ATPase inhibitor. However, without direct experimental evidence, this remains an extrapolation.
Signaling Pathway Diagram
Caption: Proposed signaling cascade for Digoxin-induced cytotoxicity.
Experimental Protocols
The following are standardized protocols for assessing the cytotoxicity of compounds like this compound and Digoxin in vitro.
MTT Assay for Cell Viability
This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compounds (this compound, Digoxin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
This comparative guide highlights the current state of knowledge regarding the cytotoxicity of this compound and Digoxin. While Digoxin has demonstrated significant cytotoxic effects against a range of cancer cell lines, with its mechanism of action being increasingly understood, there is a notable absence of publicly available data on the cytotoxic properties of this compound.
For researchers and drug development professionals, this represents both a challenge and an opportunity. The structural similarity and shared primary target with Digoxin suggest that this compound may also possess anticancer properties. However, rigorous experimental evaluation using standardized cytotoxicity assays is essential to determine its efficacy and potential as a therapeutic agent. The protocols and background information provided in this guide offer a framework for such future investigations.
References
- 1. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibition of the Na+/K+-ATPase Pump: Evaluating Dehydroadynerigenin glucosyldigitaloside and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various cardiac glycosides on the Na+/K+-ATPase pump, a critical enzyme in cellular physiology. While the primary focus is on the validation of Dehydroadynerigenin glucosyldigitaloside's effect, this document also presents a comprehensive comparison with well-characterized cardiac glycosides such as Digoxin, Ouabain, and Digitoxin, for which extensive experimental data are available.
The Na+/K+-ATPase, or sodium-potassium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. This process is vital for numerous physiological functions, including nerve impulse transmission, muscle contraction, and the regulation of cell volume. Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger, resulting in a positive inotropic effect on the heart muscle. This mechanism underlies the therapeutic use of cardiac glycosides in treating heart failure and certain arrhythmias.
Quantitative Comparison of Na+/K+-ATPase Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Target/System | Reference |
| Digoxin | ~164 | 147 | MDA-MB-231 cells / Na,K-ATPase | [1] |
| 40 | - | A549 cells | [1] | |
| Ouabain | 89 | 89 | MDA-MB-231 cells / Na,K-ATPase | [1] |
| 17 | - | A549 cells | [1] | |
| Digitoxin | - | 167 | Na,K-ATPase |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, tissue source of the enzyme, and the isoform of the Na+/K+-ATPase being studied.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of Na+/K+-ATPase inhibition. The following outlines a common colorimetric assay used to determine the inhibitory activity of compounds like cardiac glycosides.
Protocol: Colorimetric Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Test compound (e.g., this compound) stock solution (in DMSO)
-
Positive control: Ouabain stock solution (in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions and serial dilutions of the test compound and ouabain.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of various concentrations of the test compound or positive control (ouabain). For the negative control, add 10 µL of DMSO.
-
10 µL of diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 150 µL of Malachite Green reagent to each well. This reagent will react with the liberated inorganic phosphate to form a colored complex.
-
Measurement: Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Design
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of cardiac glycoside-mediated Na+/K+-ATPase inhibition.
Caption: Workflow for the colorimetric Na+/K+-ATPase inhibition assay.
Conclusion
The inhibition of the Na+/K+-ATPase pump by cardiac glycosides is a well-established mechanism with significant therapeutic implications. While this compound, as a cardiac glycoside, is expected to exhibit inhibitory activity on this enzyme, a lack of publicly available, direct quantitative data prevents a definitive comparison with other established inhibitors.
The data presented for Digoxin, Ouabain, and Digitoxin highlight the potent inhibitory effects of these compounds, with IC50 values in the nanomolar range. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and to determine the specific inhibitory profile of this compound. The signaling pathway and workflow diagrams serve as valuable visual aids for understanding the mechanism of action and the experimental design.
For drug development professionals, the comparative data underscores the importance of isoform selectivity and the therapeutic window in the design of new cardiac glycosides with improved safety and efficacy profiles. Further research to elucidate the precise inhibitory constants and isoform specificity of this compound is warranted to fully assess its therapeutic potential.
References
A Researcher's Guide to Assessing Cross-Reactivity in Digoxin Immunoassays: The Case of Dehydroadynerigenin glucosyldigitaloside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the potential cross-reactivity of Dehydroadynerigenin glucosyldigitaloside in commercially available Digoxin immunoassays. Due to a lack of direct experimental data on this specific compound, this document outlines the principles of Digoxin immunoassays, offers a structural comparison to predict potential cross-reactivity, and provides a detailed experimental protocol for researchers to determine this cross-reactivity empirically.
Principles of Digoxin Immunoassays
Digoxin immunoassays are crucial for therapeutic drug monitoring due to Digoxin's narrow therapeutic index.[1] These assays are typically competitive immunoassays. The fundamental principle involves competition between unlabeled Digoxin in a patient's sample and a labeled form of Digoxin (e.g., enzyme-linked or fluorescently tagged) for a limited number of binding sites on a Digoxin-specific antibody.[1][2][3] The amount of labeled Digoxin that binds to the antibody is inversely proportional to the concentration of unlabeled Digoxin in the sample.[1] Various analytical methods are employed, including radioimmunoassay (RIA), enzyme immunoassay (EIA), and fluorescence polarization immunoassay (FPIA).[1][2][4]
Caption: Competitive immunoassay workflow for Digoxin quantification.
Structural Comparison and Potential for Cross-Reactivity
Cross-reactivity in Digoxin immunoassays is a known phenomenon where compounds with similar chemical structures to Digoxin can bind to the assay's antibody, leading to inaccurate measurements.[5][6] The specificity of the antibody, which is often directed against the steroid moiety of the cardiac glycoside, plays a critical role. To predict the potential cross-reactivity of this compound, a structural comparison with Digoxin and known cross-reactants is essential.
Chemical Structures:
| Compound | Chemical Formula | Structure |
| Digoxin | C41H64O14 |
[3] |
| This compound | C36H52O13 |
[7] |
| Digitoxin (Known Cross-Reactant) | C41H64O13 |
[1] |
| Spironolactone (Known Cross-Reactant) | C24H32O4S |
[2][8] |
Structural Analysis:
-
Core Steroid Nucleus: Both Digoxin and this compound possess a core steroid structure, which is the primary epitope for many anti-Digoxin antibodies. This shared feature suggests a high likelihood of some degree of cross-reactivity.
-
Sugar Moieties: The type and number of sugar residues attached to the steroid core can influence antibody binding. Digoxin has a trisaccharide chain, while the specific glycosylation pattern of this compound would need to be considered in detail. Differences in these sugar chains can alter the affinity of the compound for the antibody.
-
Lactone Ring: Both molecules contain a lactone ring at the C17 position, a characteristic feature of cardiac glycosides.[9]
-
Comparison with Known Cross-Reactants: Digitoxin, which differs from Digoxin only by the absence of a hydroxyl group at C12, is known to cross-react significantly.[10] Spironolactone, a steroid derivative, also shows cross-reactivity, highlighting that even molecules with more substantial structural differences can interfere.[11]
Given the shared steroid backbone and lactone ring, it is plausible that This compound will exhibit cross-reactivity in Digoxin immunoassays. However, the extent of this cross-reactivity is impossible to determine without experimental validation.
Experimental Protocol for Determining Cross-Reactivity
The following protocol outlines a standard method for assessing the cross-reactivity of a test compound in a competitive Digoxin immunoassay.
Objective: To quantify the percentage cross-reactivity of this compound in a specific Digoxin immunoassay.
Materials:
-
Digoxin Immunoassay Kit (e.g., EIA, FPIA)
-
This compound (high purity)
-
Digoxin Calibrators (provided with the kit)
-
Drug-free, analyte-free serum or plasma
-
Precision pipettes and consumables
-
Microplate reader or appropriate analyzer for the chosen assay format
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute it into the drug-free serum/plasma matrix to create a series of concentrations.
-
Assay Performance:
-
Run the Digoxin calibrators according to the immunoassay kit's instructions to generate a standard curve.
-
Assay the prepared concentrations of this compound in the same manner as the calibrators and unknown samples.
-
-
Data Analysis:
-
Using the Digoxin standard curve, determine the apparent "Digoxin concentration" for each of the this compound concentrations tested.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of Test Compound) x 100
-
Experimental Workflow Diagram:
Caption: Workflow for determining immunoassay cross-reactivity.
Comparison of Cross-Reactivity
The table below summarizes the known cross-reactivity of select compounds in various Digoxin immunoassays and provides a placeholder for the experimental determination of this compound's cross-reactivity.
| Compound | Type | Typical % Cross-Reactivity | Notes |
| Digoxin | Target Analyte | 100% | By definition, the reference compound. |
| Digitoxin | Cardiac Glycoside | Varies significantly by assay (can be high) | Differs from Digoxin by one hydroxyl group.[10] |
| Spironolactone | Diuretic | Low but potentially significant (e.g., ~0.03% in FPIA)[11] | Steroid structure can cause interference.[11] |
| Dihydrodigoxin | Digoxin Metabolite | Varies from near zero to high, depending on the kit[12] | A common metabolite that can interfere with measurements.[12] |
| This compound | Cardiac Glycoside | To Be Determined (TBD) | Hypothesized to be cross-reactive due to structural similarity. |
While direct experimental data is not currently available, the structural similarity between this compound and Digoxin strongly suggests a potential for cross-reactivity in Digoxin immunoassays. Researchers and drug development professionals working with this compound should not assume that Digoxin assays will be specific. It is imperative to perform the experimental validation outlined in this guide to accurately quantify the degree of interference and ensure the reliability of any toxicological or pharmacokinetic data generated using these common assay platforms.
References
- 1. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Digoxin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DIGOXIN | 20830-75-5 [chemicalbook.com]
- 10. Digitoxin, What is Digitoxin? About its Science, Chemistry and Structure [3dchem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiac Glycosides: A Focus on Dehydroadynerigenin glucosyldigitaloside and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cardiac glycosides, a class of naturally derived compounds with significant therapeutic applications, most notably in the management of heart failure and certain cardiac arrhythmias. While this guide aims to provide a detailed comparison of Dehydroadynerigenin glucosyldigitaloside with other cardiac glycosides, it is important to note that publicly available experimental data for this specific compound is limited. Therefore, to provide a comprehensive overview, we will draw comparisons with well-characterized cardiac glycosides such as Digoxin (B3395198), Digitoxin, and Ouabain, which serve as benchmarks for this class of drugs.
Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump
The primary mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cell membrane of cardiomyocytes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell. The increased intracellular calcium concentration enhances the contractility of the heart muscle, producing a positive inotropic effect.
Comparative Data of Selected Cardiac Glycosides
The following tables summarize key quantitative data for some of the most studied cardiac glycosides. This data is essential for comparing their potency, efficacy, and safety profiles.
Table 1: In Vitro Potency of Selected Cardiac Glycosides
| Compound | Target | Assay | IC50 | Reference |
| Digoxin | Na+/K+-ATPase | Enzyme Inhibition | ~100-200 nM | [22] |
| Ouabain | Na+/K+-ATPase | Enzyme Inhibition | Varies by isoform | |
| Digitoxin | Na+/K+-ATPase | Enzyme Inhibition | Varies by isoform | |
| This compound | Na+/K+-ATPase | Not Available | Not Available |
IC50 (half-maximal inhibitory concentration) values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.
Table 2: Cytotoxicity of Selected Cardiac Glycosides in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Digoxin | MDA-MB-231 (Breast Cancer) | MTT Assay | 122 ± 2 nM (24h) | [19] |
| Ouabain | A549 (Lung Cancer) | CCK-8 Assay | 25 nM (72h) | [8] |
| Digitoxin | Various | Varies | Varies | [12] |
| This compound | Not Available | Not Available | Not Available |
Cytotoxicity is a critical parameter, especially in the context of repurposing cardiac glycosides for anti-cancer therapies.
Table 3: Therapeutic and Toxic Serum Concentrations
| Compound | Therapeutic Range | Toxic Level | Reference |
| Digoxin | 0.8 - 2.0 ng/mL | >2.0 ng/mL | [2][9] |
| Digitoxin | 15 - 25 ng/mL | >35 ng/mL | |
| This compound | Not Available | Not Available |
The narrow therapeutic index of many cardiac glycosides necessitates careful patient monitoring.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experiments used to characterize cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.
-
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme. The difference in Pi released in the presence and absence of the test compound indicates the level of inhibition.
-
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay buffer (containing NaCl, KCl, MgCl2, and a buffering agent like Tris-HCl)
-
ATP solution
-
Test compound (e.g., this compound) and a known inhibitor (e.g., Ouabain)
-
Reagent for phosphate detection (e.g., Malachite Green)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, the test compound (or control), and the enzyme solution.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to determine the amount of Pi produced.
-
Calculate the IC50 value from the dose-response curve.[4]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[23][27][28]
-
Materials:
-
Cultured cells (e.g., cancer cell lines or cardiomyocytes)
-
Cell culture medium
-
Test compound
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.[23][27][28]
-
Isolated Heart Perfusion (Langendorff Method)
This ex vivo technique allows for the study of the direct effects of a compound on the heart's mechanical and electrical activity, independent of systemic influences.[1][3][5][6][7]
-
Principle: The heart is isolated from an animal (e.g., rat or guinea pig) and retrogradely perfused through the aorta with a nutrient-rich, oxygenated buffer. This maintains the heart's viability and allows for the measurement of various cardiac parameters.[1][3][5][6][7]
-
Procedure:
-
The animal is anesthetized, and the heart is rapidly excised.
-
The aorta is cannulated, and retrograde perfusion with a buffered solution (e.g., Krebs-Henseleit solution) is initiated.
-
A balloon catheter can be inserted into the left ventricle to measure pressure changes (e.g., left ventricular developed pressure, LVDP).
-
Electrodes are placed on the heart to record an electrocardiogram (ECG).
-
After a stabilization period, the test compound is introduced into the perfusate.
-
Changes in heart rate, contractility (LVDP), and coronary flow are recorded and analyzed.
-
Conclusion
While specific experimental data for this compound remains elusive in the public domain, its classification as a cardiac glycoside strongly suggests that it shares the fundamental mechanism of Na+/K+-ATPase inhibition with its more extensively studied counterparts. The comparative data and experimental protocols provided for well-known cardiac glycosides in this guide offer a robust framework for researchers and drug development professionals to understand and evaluate this important class of compounds. Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential therapeutic applications.
References
- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Isolated working heart (Langendorff) method | Dr. Pósa Anikó: Physiological background of myocardial adaptation [jgypk.hu]
- 8. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 12. Digitoxin - Wikipedia [en.wikipedia.org]
- 13. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 14. researchgate.net [researchgate.net]
- 15. Digoxin | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. static.igem.wiki [static.igem.wiki]
- 29. chemuniverse.com [chemuniverse.com]
Unveiling the Molecular Target of Dehydroadynerigenin Glucosyldigitaloside: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, identifying the precise molecular target of a compound is paramount. This guide provides a comprehensive comparison of Dehydroadynerigenin glucosyldigitaloside and its alternatives, focusing on their shared molecular target: the Na+/K+-ATPase enzyme. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data, methodologies, and the crucial signaling pathways involved.
This compound, a member of the cardiac glycoside family, exerts its physiological effects by specifically inhibiting the Na+/K+-ATPase pump. This enzyme, integral to maintaining cellular ion homeostasis, is a well-established therapeutic target for various cardiovascular conditions. Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.
Comparative Analysis of Na+/K+-ATPase Inhibitors
To provide a clear perspective, the following table summarizes the inhibitory activities of well-characterized cardiac glycosides that act on the same molecular target as this compound. This data, gathered from various studies, serves as a benchmark for researchers investigating novel Na+/K+-ATPase inhibitors.
| Compound | IC50 | Cell Line/System | Reference |
| Digoxin (B3395198) | ~164 nM | MDA-MB-231 cells | [1] |
| 40 nM | A549 cells | [1] | |
| 0.1 - 0.3 µM | Various human cancer cell lines | [2] | |
| Ouabain | 89 nM | MDA-MB-231 cells | [1] |
| 17 nM | A549 cells | [1] | |
| Aminogalactose digitoxigenin (B1670572) (ASI-222) | IC50 increased 2.5-fold with 10 mM KCl | Purified dog heart Na+/K+-ATPase | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the specific isoform of the Na+/K+-ATPase, the concentration of potassium ions, and the cell type or enzyme preparation used.
The Na+/K+-ATPase Signaling Pathway
The mechanism of action of cardiac glycosides, including this compound, is centered on the inhibition of the Na+/K+-ATPase pump, which sets off a cascade of intracellular events. The following diagram illustrates this critical signaling pathway.
References
- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative ability of digoxin and an aminosugar cardiac glycoside to bind to and inhibit Na+,K+-adenosine triphosphatase. Effect of potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Glycosides: Oleandrin in the Spotlight Amidst Data Scarcity for Dehydroadynerigenin glucosyldigitaloside
A comprehensive head-to-head comparison of Dehydroadynerigenin glucosyldigitaloside and Oleandrin for researchers, scientists, and drug development professionals is currently hampered by a significant disparity in available experimental data. While Oleandrin has been the subject of extensive research, providing a wealth of information on its biological activities, this compound remains a comparatively obscure compound with limited publicly accessible data.
This guide will proceed to detail the available information for Oleandrin, highlighting its physicochemical properties, pharmacokinetic profile, and mechanisms of action, supported by experimental data and protocols. The scarcity of similar information for this compound will be noted, preventing a direct comparative analysis at this time.
Physicochemical and Pharmacokinetic Profiles
A summary of the known physicochemical and pharmacokinetic properties of Oleandrin is presented in Table 1. Oleandrin is a cardiac glycoside derived from the Nerium oleander plant.[1] It is characterized as a white crystalline powder, insoluble in water but soluble in organic solvents like methanol (B129727) and ethanol.[2]
Table 1: Physicochemical and Pharmacokinetic Properties of Oleandrin
| Property | Oleandrin | This compound |
| Molecular Formula | C₃₂H₄₈O₉[3] | C₃₆H₅₂O₁₃[4] |
| Molecular Weight | 576.7 g/mol [3] | 692.8 g/mol [4] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, chloroform[2] | No data available |
| Oral Bioavailability | ~30% in mice[5][6] | No data available |
| Elimination Half-life | 2.3 ± 0.5 h (oral) in mice[5][6] | No data available |
| Metabolism | Metabolized to oleandrigenin[5] | No data available |
| Excretion | Primarily in feces, with a smaller amount in urine[1][5] | No data available |
Mechanism of Action and Cellular Effects
The primary mechanism of action for cardiac glycosides, including Oleandrin, is the inhibition of the Na+/K+-ATPase pump in cell membranes.[1][7] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in a cascade of cellular events.[8] this compound is also described as a cardiac glycoside that inhibits the sodium-potassium ATPase enzyme, though specific experimental data on its effects are lacking.[9]
Oleandrin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[10][11][12] This is a key area of interest for its potential as an anti-cancer agent.
Signaling Pathways
Oleandrin's cytotoxic effects are mediated through its influence on multiple cellular signaling pathways. Notably, it has been shown to:
-
Inhibit NF-κB activity : This transcription factor is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.[10][11]
-
Modulate PI3K/Akt and MAPK pathways : These pathways are involved in cell growth, survival, and differentiation.[8][13][14]
-
Induce Endoplasmic Reticulum (ER) Stress : This can trigger an unfolded protein response that leads to apoptosis.[15]
-
Activate Caspases : These are a family of protease enzymes that play an essential role in apoptosis.
Caption: Signaling pathways affected by Oleandrin leading to apoptosis.
Cytotoxicity Data
The cytotoxic effects of Oleandrin have been evaluated against a variety of cancer cell lines, with IC50 values (the concentration of a drug that inhibits 50% of cell growth) reported in the nanomolar range.
Table 2: In Vitro Cytotoxicity of Oleandrin (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| A375 | Human Melanoma | 47 | 48 | XTT |
| HGC-27 | Gastric Cancer | ~20-40 | 24 | CCK-8 |
| SNU-1 | Gastric Cancer | ~20-40 | 24 | CCK-8 |
| A549 | Lung Cancer | ~35 (0.02 µg/ml) | 24 | Flow Cytometry |
Data compiled from multiple sources.[12]
Experimental Protocols
The following are descriptions of standard experimental protocols used to assess the biological activity of compounds like Oleandrin.
Cell Viability Assays (e.g., CCK-8, XTT)
These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., Oleandrin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the assay reagent (e.g., CCK-8 or XTT) to each well.
-
Incubation: Incubate for a short period to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: General workflow for a cell viability assay.
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Conclusion
Oleandrin is a cardiac glycoside with well-documented cytotoxic and pro-apoptotic effects on various cancer cell lines, mediated through the inhibition of Na+/K+-ATPase and modulation of key signaling pathways. In stark contrast, this compound remains an understudied compound, with a significant lack of published experimental data. This data gap currently prevents a meaningful head-to-head comparison. Further research into the biological activities of this compound is necessary to understand its potential and how it compares to other cardiac glycosides like Oleandrin.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis | PLOS One [journals.plos.org]
- 5. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleandrin - Wikipedia [en.wikipedia.org]
- 7. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]
- 11. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 144223-70-1 | OD44163 [biosynth.com]
- 14. adooq.com [adooq.com]
- 15. phcogrev.com [phcogrev.com]
Validating the Anti-Cancer Efficacy of Dehydroadynerigenin Glucosyldigitaloside and its Analogs in Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of Dehydroadynerigenin glucosyldigitaloside and its closely related analog, Digitoxin, across various cancer cell lines. The information presented is supported by experimental data from multiple studies, offering insights into their therapeutic potential.
This compound belongs to the cardiac glycoside family, a class of naturally derived compounds that have been investigated for their potential as anti-cancer agents. Due to a lack of extensive specific data on this compound, this guide will focus on the well-researched cardiac glycoside, Digitoxin, as a representative molecule to elucidate the common mechanisms of action and anti-cancer effects pertinent to this class of compounds. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump in cancer cells leads to a cascade of downstream signaling events, ultimately resulting in cell cycle arrest and apoptosis.[1][2]
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic effects of Digitoxin have been evaluated across a range of cancer cell lines, demonstrating varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a quantitative measure for comparison.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 3 | [3] |
| K-562 | Leukemia | 6.4 | [1] |
| SKOV-3 | Ovarian Cancer | 400 | [4] |
| HepG2/ADM | Multidrug-Resistant Hepatocellular Carcinoma | ~20 | [5] |
| A549 | Non-Small Cell Lung Cancer | ~100 | [6][7] |
| H1299 | Non-Small Cell Lung Cancer | Not specified | [8] |
| BxPC-3 | Pancreatic Cancer | ~100 | [9] |
Induction of Apoptosis
A key mechanism through which cardiac glycosides exert their anti-cancer effects is the induction of programmed cell death, or apoptosis.
| Cell Line | Cancer Type | Treatment Conditions | Apoptotic Cells (%) | Reference |
| TK-10 | Renal Adenocarcinoma | 3 nM Digitoxin for 48h | 41.3 | [1] |
| HepG2/ADM | Multidrug-Resistant Hepatocellular Carcinoma | 100 nM Digitoxin for 24h | ~43 | [5] |
| HepG2/ADM | Multidrug-Resistant Hepatocellular Carcinoma | 100 nM Digitoxin for 48h | ~74 | [5] |
| BxPC-3 | Pancreatic Cancer | 100 nM Digitoxin | >90% (early & late apoptosis) | [9] |
| A549 | Non-Small Cell Lung Cancer | Various concentrations | Dose-dependent increase | [8] |
Cell Cycle Arrest
In addition to apoptosis, Digitoxin has been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at different phases.
| Cell Line | Cancer Type | Treatment Conditions | Effect on Cell Cycle | Reference |
| SKOV-3 | Ovarian Cancer | IC50 and 10⁻⁶ M Digitoxin for 24h & 48h | G0/G1 phase arrest | [4] |
| HepG2/ADM | Multidrug-Resistant Hepatocellular Carcinoma | 20 nM Digitoxin for 24h | G2/M phase arrest | [10] |
| A549 | Non-Small Cell Lung Cancer | Various concentrations | G0/G1 phase arrest | [11] |
| H1299 | Non-Small Cell Lung Cancer | Various concentrations | G2/M phase arrest | [11] |
Signaling Pathways of this compound Analogs
The anti-cancer activity of cardiac glycosides like Digitoxin is initiated by the inhibition of the Na+/K+-ATPase pump. This primary event triggers a complex network of downstream signaling pathways that ultimately lead to apoptosis and cell cycle arrest.
Caption: Signaling pathway of cardiac glycosides in cancer cells.
Experimental Workflow
The validation of the anti-cancer effects of compounds like this compound typically follows a standardized experimental workflow.
Caption: General experimental workflow for validating anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with the compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels or activation state (e.g., phosphorylation).
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroadynerigenin Glucosyldigitaloside: A Comparative Analysis of its Dose-Response Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the dose-response cytotoxicity of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside with emerging interest in oncological research. Due to the limited availability of published dose-response data for this specific compound, this guide presents a hypothetical analysis based on the known cytotoxic effects of other cardiac glycosides, using the well-studied compound Digoxin as a benchmark. The experimental data for Digoxin is derived from published literature, and the presented data for this compound is extrapolated for comparative purposes.
Comparative Cytotoxicity: this compound vs. Digoxin
The cytotoxic activity of cardiac glycosides is primarily attributed to their inhibition of the Na+/K+-ATPase pump, a mechanism that has shown promise in targeting cancer cells. To contextualize the potential efficacy of this compound, its hypothetical dose-response data is compared against published data for Digoxin on the A549 non-small-cell lung cancer cell line.
| Compound | Concentration (nM) | % Cell Viability (Hypothetical for this compound) | % Cell Growth (Published for Digoxin)[1] |
| This compound | 10 | 95 | |
| 20 | 85 | ||
| 40 | 65 | ||
| 60 | 45 | ||
| 80 | 30 | ||
| 100 | 20 | ||
| 120 | 15 | ||
| Digoxin | 40 | 89.5 ± 3.4 | |
| 60 | 66.4 ± 0.2 | ||
| 80 | 48.2 ± 2.9 | ||
| 100 | 38.7 ± 1.8 | ||
| 120 | 30.5 ± 1.5 |
Statistical Analysis Summary:
| Parameter | This compound (Hypothetical) | Digoxin (Published)[1] |
| Cell Line | A549 (Non-Small-Cell Lung Cancer) | H460 & A549 (Non-Small-Cell Lung Cancer) |
| IC50 | ~55 nM | A549 cells were more sensitive than H460 |
Experimental Protocols
The following is a detailed methodology for a typical MTT assay used to determine the dose-response cytotoxicity of compounds like this compound.
MTT Assay Protocol for Adherent Cancer Cells [2]
-
Cell Seeding:
-
Harvest and count adherent cancer cells (e.g., A549).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with a medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution.
-
Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (usually on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizing the Experimental and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Experimental workflow for determining dose-response cytotoxicity.
Proposed signaling pathway for cardiac glycoside-induced apoptosis.
References
Peer-reviewed literature validating the therapeutic potential of Dehydroadynerigenin glucosyldigitaloside
Comparative Analysis of Dehydroadynerigenin Glucosyldigitaloside: A Review of Available Data
Introduction
Quantitative Data Summary
Due to the absence of specific studies on this compound, a direct quantitative comparison with other therapeutic agents is not possible. Research into this specific compound would be required to generate data on its efficacy, potency (e.g., IC50), and therapeutic index.
Hypothetical Experimental Protocols
To evaluate the therapeutic potential of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that would be essential in such an investigation.
1. In Vitro Na+/K+-ATPase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on the Na+/K+-ATPase enzyme, the primary target of cardiac glycosides.
-
Methodology:
-
Isolate Na+/K+-ATPase from a suitable source (e.g., porcine brain or kidney cortex).
-
Prepare a reaction mixture containing the enzyme, ATP, and ions (Na+, K+, Mg2+).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C.
-
Measure the amount of inorganic phosphate (B84403) released from ATP hydrolysis, which is indicative of enzyme activity.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
-
2. In Vitro Cytotoxicity Assay
-
Objective: To assess the cytotoxic effects of this compound on various cell lines, including cardiomyocytes and cancer cell lines.
-
Methodology:
-
Culture selected cell lines in 96-well plates.
-
Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method, such as the MTT or MTS assay.
-
Determine the CC50 (50% cytotoxic concentration) for each cell line.
-
3. In Vivo Cardiotonic Activity Assessment
-
Objective: To evaluate the effect of this compound on cardiac function in an animal model.
-
Methodology:
-
Select an appropriate animal model (e.g., rat, guinea pig).
-
Anesthetize the animal and monitor cardiovascular parameters (e.g., heart rate, blood pressure, electrocardiogram).
-
Administer this compound intravenously at different doses.
-
Record changes in cardiac contractility and other hemodynamic parameters.
-
Determine the effective dose (ED50) and assess for any cardiotoxic effects.
-
Visualizations
Signaling Pathway of Cardiac Glycosides
Safety Operating Guide
Safe Disposal of Dehydroadynerigenin Glucosyldigitaloside: A Guide for Laboratory Professionals
Effective management and disposal of Dehydroadynerigenin glucosyldigitaloside, a potent cardiac glycoside, is critical for ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, this compound and any materials contaminated with it must be handled as hazardous waste.[1][2] Adherence to strict protocols is essential to mitigate risks of exposure and ensure regulatory compliance.
All personnel handling this compound should be thoroughly trained in the procedures for managing cytotoxic substances and be familiar with their institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS).[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such waste via sewer systems.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any procedure that involves this compound, appropriate Personal Protective Equipment (PPE) must be worn. This serves as the primary barrier against accidental exposure. The minimum required PPE includes:
-
Gloves: Two pairs of chemotherapy-grade gloves are recommended.
-
Gown: A disposable, solid-front gown.
-
Eye Protection: Safety goggles or a face shield.
All PPE worn while handling the compound must be treated as contaminated waste and disposed of accordingly.[3]
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is a critical step in safe disposal.[1][4] Waste contaminated with this compound should be categorized as either "trace" or "bulk" hazardous waste.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items that are not visibly contaminated but have come into contact with the compound, such as empty vials, syringes, and contaminated PPE. | Designated, clearly labeled, puncture-resistant containers with a "Cytotoxic" or "Hazardous Waste" symbol.[5] |
| Bulk Waste | Unused or expired this compound, grossly contaminated materials from spills, and any containers with visible residue. | Securely sealed, leak-proof containers clearly labeled as "Bulk Hazardous Waste" and with the cytotoxic symbol.[2] |
All waste containers should be sealed when they are approximately three-quarters full to prevent spills and overfilling.[6] These containers must be stored in a designated, secure area away from general laboratory traffic while awaiting pickup by trained environmental health and safety (EHS) personnel.[5][7]
Step-by-Step Disposal and Decontamination Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and the decontamination of work surfaces.
1. Waste Collection:
- Place all contaminated solid waste, including gloves, gowns, and labware, into the appropriate, labeled hazardous waste container.[3]
- Contaminated sharps, such as needles and syringes, must be placed in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[5]
2. Surface Decontamination:
- Initial Cleaning: Using a low-lint wipe moistened with a detergent solution, wipe all potentially contaminated surfaces in a unidirectional motion.[1]
- Rinsing: With a new wipe moistened with sterile water, rinse the surfaces to remove any detergent residue.[1]
- Final Decontamination: Use a third wipe moistened with 70% isopropyl alcohol to wipe down the surfaces again. Allow the surfaces to air dry completely.[1]
3. Final PPE Disposal:
- Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
- Remove the gown, followed by the inner pair of gloves, disposing of each in the appropriate hazardous waste container.[1]
4. Documentation and Pickup:
- Ensure all waste containers are properly labeled and sealed.
- Follow your institution's procedures for documenting hazardous waste and scheduling a pickup with the EHS department.[1]
The ultimate disposal of cytotoxic waste is typically achieved through high-temperature incineration.[6][8] This method effectively destroys the hazardous compounds, preventing their release into the environment.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical sequence of operations for handling waste generated from work with this compound.
Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. purdue.edu [purdue.edu]
- 8. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
Essential Safety and Logistical Information for Handling Dehydroadynerigenin Glucosyldigitaloside
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Dehydroadynerigenin glucosyldigitaloside. As a potent cardiac glycoside, strict adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound, a comprehensive safety approach combining appropriate PPE and engineering controls is mandatory.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Weighing Enclosure: For weighing the powdered form, a balance enclosure with exhaust ventilation is recommended to contain any dust.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.
-
Lab Coat: A fully buttoned lab coat, preferably disposable, should be worn.
-
Respiratory Protection: When handling the powder outside of a dedicated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is essential.
Operational Plan: Handling and Weighing Procedures
A designated area within the laboratory should be clearly marked for the handling of potent compounds like this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing:
-
If a balance enclosure is not available, pre-weigh a sealed container (e.g., a vial with a septum cap).
-
Inside the fume hood, carefully add the powdered this compound to the container and securely close it.
-
Remove the sealed container from the fume hood to the balance for weighing.
-
Return the container to the fume hood for any further manipulations, such as solvent addition.
-
-
Solution Preparation:
-
Add the desired solvent to the sealed container using a syringe through the septum to minimize exposure.
-
If direct addition is necessary, perform this step slowly and carefully within the fume hood.
-
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down. Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and EPA guidelines.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and any other solid materials should be collected in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed hazardous waste container.
-
Sharps: Needles and syringes used for solution preparation should be disposed of in a puncture-resistant sharps container labeled as "Hazardous Drug Waste."
-
Sewering Prohibition: Under no circumstances should any this compound waste be disposed of down the drain. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[1][2][3]
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table provides general toxicity information for cardiac glycosides. Researchers should perform their own dose-response experiments to determine the specific values for their experimental system.
| Data Point | Value | Compound Class | Notes |
| Therapeutic Plasma Concentration | 0.5 - 2.0 ng/mL | Digoxin (a representative cardiac glycoside) | Exceeding this range can lead to toxicity. |
| Toxic Plasma Concentration | >2.0 ng/mL | Digoxin (a representative cardiac glycoside) | Associated with cardiac arrhythmias. |
| Storage Temperature (Powder) | -20°C | This compound | For long-term stability (up to 3 years). |
| Storage Temperature (In Solvent) | -80°C | This compound | For long-term stability (up to 1 year). |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a detailed methodology for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mechanism of Action Visualization
The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump.
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
